molecular formula C8H8O3S B8674119 Ethyl 3-formylthiophene-2-carboxylate CAS No. 67808-72-4

Ethyl 3-formylthiophene-2-carboxylate

Cat. No.: B8674119
CAS No.: 67808-72-4
M. Wt: 184.21 g/mol
InChI Key: CWAWOAIGZGOAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-formylthiophene-2-carboxylate is a high-purity chemical reagent designed for research and development applications. This compound features both formyl and ester functional groups on a thiophene ring, making it a versatile and valuable synthetic intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key building block in medicinal chemistry and materials science. The aldehyde group is highly reactive and readily undergoes condensation reactions, such as the formation of Schiff bases, or serves as a starting point for cyclization reactions to create novel heterocyclic compounds. These reactions are fundamental in the discovery and development of new pharmacologically active molecules. Thiophene-based scaffolds are frequently explored in drug discovery for their diverse biological activities. Furthermore, the electron-rich thiophene core makes this derivative a candidate for use in developing organic semiconductors, dyes, and fluorescent probes. The compound must be handled with care and is intended for research use only (RUO). It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

67808-72-4

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

ethyl 3-formylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-5H,2H2,1H3

InChI Key

CWAWOAIGZGOAQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CS1)C=O

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Ethyl 3-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 3-formylthiophene-2-carboxylate, bearing the CAS number 67808-72-4, is a polysubstituted thiophene derivative that has emerged as a pivotal building block in modern organic synthesis. Thiophene rings are a class of heterocyclic compounds widely recognized for their presence in a multitude of biologically active molecules and functional materials.[1][2][3] The strategic placement of an aldehyde (formyl) and an ethyl ester group on the thiophene core endows this molecule with two distinct and reactive functional handles. This bifunctionality allows for a diverse range of subsequent chemical transformations, making it an invaluable intermediate for constructing more complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery.[2][3][4] This guide provides an in-depth exploration of its synthesis, chemical reactivity, and applications, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for Ethyl 3-formylthiophene-2-carboxylate are summarized below.

PropertyValue
CAS Number 67808-72-4
Molecular Formula C₈H₈O₃S
Molecular Weight 184.21 g/mol
Appearance Typically a solid, semi-solid, or liquid[5]
Storage Temperature 2-8°C, under an inert atmosphere, protected from light[5]
InChI Key QOSBAIIGYJFUQV-UHFFFAOYSA-N[5]

Spectroscopic Characterization: The structural identity of Ethyl 3-formylthiophene-2-carboxylate is unequivocally confirmed through standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two distinct signals for the thiophene ring protons, and a singlet for the aldehydic proton, typically in the 9-10 ppm region.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the carbonyls of the ester and aldehyde, the carbons of the thiophene ring, and the ethyl group carbons.

  • IR Spectroscopy: Infrared analysis will reveal strong absorption bands for the C=O stretching vibrations of the ester and aldehyde groups (typically around 1680-1720 cm⁻¹), as well as C-H and C-S stretching frequencies characteristic of the substituted thiophene ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a predictable fragmentation pattern.

Core Synthesis: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of Ethyl 3-formylthiophene-2-carboxylate is the Vilsmeier-Haack reaction.[6][7][8] This powerful formylation technique is particularly effective for electron-rich aromatic and heteroaromatic systems like thiophenes.[8][9]

The Underlying Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of this method is rooted in its reliability and the accessibility of the starting materials.[7]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[9]

  • Electrophilic Attack: The electron-rich thiophene ring of the starting material, ethyl thiophene-2-carboxylate, acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it directs the incoming electrophile to the 3-position. This regioselectivity is a key aspect of the synthesis.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[9]

Visualizing the Synthesis Workflow

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction Sequence DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Start Ethyl thiophene- 2-carboxylate Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Ethyl 3-formylthiophene- 2-carboxylate Intermediate->Product Aqueous Workup (Hydrolysis) Transformations cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions Core Ethyl 3-formylthiophene- 2-carboxylate Oxidation Oxidation (-> Carboxylic Acid) Core->Oxidation [O] Reduction Reduction (-> Alcohol) Core->Reduction [H] ReductiveAmination Reductive Amination (-> Amine) Core->ReductiveAmination R₂NH, [H] Wittig Wittig Reaction (-> Alkene) Core->Wittig Ph₃P=CHR Hydrolysis Hydrolysis (-> Carboxylic Acid) Core->Hydrolysis H₃O⁺ / OH⁻ Amidation Amidation (-> Amide) Core->Amidation R₂NH, heat

Sources

Ethyl 3-formylthiophene-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Bifunctional Scaffold for Heterocyclic Drug Discovery

Executive Summary

Ethyl 3-formylthiophene-2-carboxylate (CAS: 67808-72-4) is a critical bifunctional building block in medicinal chemistry.[1] Characterized by an ortho-arrangement of a reactive formyl group (aldehyde) and an ester moiety on a thiophene core, it serves as a "linchpin" intermediate. This unique geometry facilitates rapid access to fused heterocyclic systems—most notably thieno[2,3-d]pyridazines and thieno[2,3-d]pyrimidines —which are bioisosteres of quinazolines and phthalazines found in FDA-approved kinase inhibitors and angiotensin II receptor antagonists.

This guide details the physicochemical profile, validated synthetic pathways, and divergent reactivity of this scaffold, providing researchers with a self-contained roadmap for its utilization.

Chemical Identity & Physicochemical Profile

Isomer Alert: Researchers frequently confuse this compound with its isomer, ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2). The chemical behavior of the two differs significantly due to the electronic effects of the sulfur atom relative to the aldehyde position. Ensure you are working with the 3-formyl-2-ester isomer (CAS 67808-72-4).

PropertyData / Specification
IUPAC Name Ethyl 3-formylthiophene-2-carboxylate
Common Name 3-Formyl-2-thiophenecarboxylic acid ethyl ester
CAS Number 67808-72-4 (Primary); Note: 67808-70-2 is the isomer
Molecular Formula C₈H₈O₃S
Molecular Weight 184.21 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen); Aldehyde is oxidation-sensitive
Synthetic Pathways (The Upstream)

Direct formylation (Vilsmeier-Haack) of ethyl 2-thiophenecarboxylate typically yields the 5-formyl isomer due to the directing effect of the sulfur atom. Therefore, the synthesis of the 3-formyl isomer requires an indirect approach, most robustly achieved via side-chain oxidation of a 3-methyl precursor.

Validated Workflow: Radical Bromination & Oxidation

This route avoids the regioselectivity issues of direct electrophilic aromatic substitution.

SynthesisWorkflow Start Ethyl 3-methylthiophene- 2-carboxylate Inter Ethyl 3-(bromomethyl) thiophene-2-carboxylate Start->Inter Step 1: NBS, AIBN CCl4 or PhCF3, Reflux End Ethyl 3-formylthiophene- 2-carboxylate Inter->End Step 2: Sommelet Reaction (HMTA, then H3O+) or DMSO/NaHCO3 Oxidation

Figure 1: Two-step synthesis from commercially available methyl-thiophene precursors.

Detailed Protocol 1: Synthesis via Sommelet Reaction

Step 1: Radical Bromination

  • Charge: Dissolve ethyl 3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).

  • Add: N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

  • Reaction: Reflux (70–80°C) for 4–6 hours under Argon. Monitor by TLC (disappearance of starting material).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude ethyl 3-(bromomethyl)thiophene-2-carboxylate.

Step 2: Sommelet Oxidation

  • Complexation: Dissolve the crude bromide in CHCl₃. Add Hexamethylenetetramine (HMTA, 1.1 eq). Reflux for 4 hours to form the quaternary ammonium salt (precipitate).

  • Hydrolysis: Filter the salt and reflux in 50% aqueous acetic acid for 2 hours.

  • Extraction: Cool, extract with DCM, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the target aldehyde.

Divergent Reactivity (The Downstream)

The power of ethyl 3-formylthiophene-2-carboxylate lies in its ability to undergo cyclocondensation . The aldehyde acts as the initial electrophile (soft), followed by intramolecular attack on the ester (hard electrophile).

Core Reaction Hub

ReactivityHub Core Ethyl 3-formylthiophene- 2-carboxylate Pyridazinone Thieno[2,3-d]pyridazin-7(6H)-one (Scaffold: Antihypertensives) Core->Pyridazinone + Hydrazine Hydrate (EtOH, Reflux) Pyrimidone Thieno[2,3-d]pyrimidin-4(3H)-one (Scaffold: Kinase Inhibitors) Core->Pyrimidone + Amidines/Urea (Base cat.) Vinyl Ethyl 3-(2-methoxyvinyl) thiophene-2-carboxylate Core->Vinyl + Wittig Reagent (Ph3P=CH-OMe)

Figure 2: Divergent synthesis pathways accessing key pharmaceutical scaffolds.

Protocol 2: Synthesis of Thieno[2,3-d]pyridazin-7(6H)-one

Target Class: Bioisosteres of Phthalazinones (e.g., PARP inhibitors).

  • Dissolution: Dissolve ethyl 3-formylthiophene-2-carboxylate (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine hydrate (80%, 2.0 mmol) dropwise at room temperature.

  • Cyclization: Heat to reflux (78°C) for 3 hours. The reaction proceeds via hydrazone formation followed by intramolecular lactamization.

  • Isolation: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

    • Mechanism: Nucleophilic attack of hydrazine on CHO

      
       Hydrazone 
      
      
      
      Attack of terminal NH₂ on Ester
      
      
      Loss of EtOH.
Case Studies in Drug Development

1. Angiotensin II Receptor Antagonists (Sartans) Researchers have utilized the thieno[2,3-d]pyrimidine core, derived from this scaffold, to create bioisosteres of Losartan. The thiophene ring alters the lipophilicity and metabolic stability compared to the traditional benzene ring in quinazolinones.

2. Kinase Inhibition (EGFR/VEGFR) Substituted thienopyrimidines synthesized from this aldehyde are explored as ATP-competitive inhibitors. The 3-formyl group allows for the introduction of "hinge-binding" motifs via reductive amination before cyclization.

Handling & Stability Data
  • Oxidation Risk: The C3-aldehyde is prone to autoxidation to the carboxylic acid (Ethyl 3-carboxythiophene-2-carboxylate) if exposed to air.

    • Mitigation: Store under Argon. If the material turns acidic (check pH of aqueous suspension), purify via a short silica plug before use.

  • Cannizzaro Reaction: Avoid strong bases (NaOH/KOH) in the absence of a nucleophile, as the aldehyde can undergo disproportionation.

  • Safety: Standard PPE (gloves, goggles). The brominated intermediate (Step 1) is a potent lachrymator; handle in a fume hood.

References
  • BLD Pharm. (2024). Ethyl 3-formylthiophene-2-carboxylate Product Datasheet (CAS 67808-72-4).[1][2][3][4][5][6]Link

  • PubChem. (2024). Compound Summary: Thiophene-based Esters and Isomers. National Library of Medicine. Link

  • Modica, M., et al. (2000). Synthesis and binding properties of novel thienopyrimidines.European Journal of Medicinal Chemistry, 35(12), 1093-1102.
  • Hommelsheim, R., et al. (2016). Practical synthesis of formyl-thiophene carboxylates via Sommelet reaction.Tetrahedron Letters. (General methodology for methyl-to-formyl conversion in heterocycles).

Sources

Difference between ethyl 3-formylthiophene-2-carboxylate and ethyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of two critical thiophene regioisomers: ethyl 3-formylthiophene-2-carboxylate and ethyl 2-formylthiophene-3-carboxylate . While they share an identical molecular formula (


) and functional group pairing (ortho-formyl/ester), their chemical behavior is distinct due to the electronic influence of the thiophene sulfur atom.[1][2]

For drug development professionals, distinguishing these isomers is vital.[1][2] They serve as divergent precursors for fused heterocyclic scaffolds—specifically thieno[2,3-d]pyridazines and thieno[2,3-d]pyrimidines .[1][2] The choice of isomer dictates the position of the carbonyl and nitrogen atoms in the final bioactive core, fundamentally altering structure-activity relationships (SAR) in kinase and PARP inhibitor design.[1]

Part 1: Chemical Identity & Structural Divergence

The two compounds differ by the relative positions of the formyl (-CHO) and ethyl ester (-COOEt) groups on the thiophene ring.

Comparative Data Table
FeatureEthyl 3-formylthiophene-2-carboxylateEthyl 2-formylthiophene-3-carboxylate
CAS Number 67808-72-4 67808-70-2
Structure Formyl at C3, Ester at C2Formyl at C2, Ester at C3
Electronic Environment C2 is

to sulfur (electron-rich); Ester is at

.
C2 is

to sulfur; Formyl is at

.
Key Reactivity Carbonyl at C3 is

to sulfur (less electrophilic).[2]
Carbonyl at C2 is

to sulfur (more electrophilic).[2]
Primary Cyclization Product Thieno[2,3-d]pyridazin-4(5H)-oneThieno[2,3-d]pyridazin-1(2H)-one
Electronic Analysis

The thiophene ring is not electronically equivalent at all positions. The


-position (C2/C5) is more electron-rich and reactive toward electrophiles than the 

-position (C3/C4).
  • In Ethyl 2-formylthiophene-3-carboxylate: The aldehyde is at the reactive

    
    -position. The sulfur lone pair donates density into the ring, but the aldehyde (EWG) at C2 withdraws it.[1][2] This conjugation is strong.
    
  • In Ethyl 3-formylthiophene-2-carboxylate: The ester is at the

    
    -position. The aldehyde is at the 
    
    
    
    -position (C3). The conjugation pathway from sulfur to the C3-aldehyde is less direct than to C2, potentially making the C3-aldehyde slightly more electrophilic in certain condensation contexts due to reduced resonance donation from the sulfur.

Part 2: Synthetic Pathways[3]

Accessing these isomers requires distinct synthetic strategies due to the directing effects of thiophene substituents.

Workflow Visualization

SynthesisPathways Start1 Ethyl 3-methylthiophene-2-carboxylate Process1 Radical Bromination (NBS) & Hydrolysis Start1->Process1 Start2 Ethyl 3-thiophenecarboxylate Process2 Vilsmeier-Haack Formylation (POCl3/DMF) Start2->Process2 Product1 Ethyl 3-formylthiophene-2-carboxylate (CAS 67808-72-4) Process1->Product1 Side-chain Oxidation Product2 Ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2) Process2->Product2 Regioselective Substitution (C2)

Caption: Divergent synthetic routes. The 3-formyl isomer requires side-chain oxidation, while the 2-formyl isomer is accessible via direct electrophilic aromatic substitution.

Detailed Methodologies
1. Synthesis of Ethyl 3-formylthiophene-2-carboxylate

Direct formylation of ethyl 2-thiophenecarboxylate typically fails to yield the 3-isomer because the C2-ester directs incoming electrophiles to the C5 position (anti-parallel electronic effect). Therefore, an oxidation strategy is required.[1][2]

  • Precursor: Ethyl 3-methylthiophene-2-carboxylate.

  • Reagent: N-Bromosuccinimide (NBS) followed by hydrolysis, or Selenium Dioxide (

    
    ).[1][2]
    
  • Mechanism: Radical halogenation of the methyl group followed by hydrolysis converts the methyl to an aldehyde.

2. Synthesis of Ethyl 2-formylthiophene-3-carboxylate

This isomer is accessible via Electrophilic Aromatic Substitution (EAS) .

  • Precursor: Ethyl 3-thiophenecarboxylate.

  • Reagent:

    
     / DMF (Vilsmeier-Haack conditions).
    
  • Mechanism: The C3-ester deactivates the ring, but the

    
    -position (C2) remains the most nucleophilic site available. The formyl group is introduced selectively at C2 due to the "ortho" directing effect of the carboxylate in lithiation protocols or simple electronic preference in Vilsmeier reactions.
    

Part 3: Reactivity & Cyclization Strategies

The most critical application of these molecules is as "ortho-functionalized" synthons for fused bicyclic systems. The reaction with hydrazine illustrates the regiochemical consequences of the isomer choice.

The Hydrazine Probe

Reaction with hydrazine hydrate yields thienopyridazinones . While both isomers yield a thieno[2,3-d]pyridazine core, the position of the carbonyl group is inverted.[1][2]

  • From Ethyl 3-formylthiophene-2-carboxylate:

    • Product: Thieno[2,3-d]pyridazin-4(5H)-one.

    • Mechanism: Hydrazine condenses with the C3-aldehyde (forming a hydrazone), then the terminal nitrogen attacks the C2-ester.

    • Result: The carbonyl is located at position 4 of the fused system.

  • From Ethyl 2-formylthiophene-3-carboxylate:

    • Product: Thieno[2,3-d]pyridazin-1(2H)-one.

    • Mechanism: Hydrazine condenses with the C2-aldehyde, then attacks the C3-ester.

    • Result: The carbonyl is located at position 1 of the fused system.

Pathway Visualization

Cyclization Iso1 Ethyl 3-formylthiophene-2-carboxylate Step1 + Hydrazine Hydrate (Condensation) Iso1->Step1 Prod1 Thieno[2,3-d]pyridazin-4(5H)-one (Carbonyl at C4) Step1->Prod1 Iso2 Ethyl 2-formylthiophene-3-carboxylate Step2 + Hydrazine Hydrate (Condensation) Iso2->Step2 Prod2 Thieno[2,3-d]pyridazin-1(2H)-one (Carbonyl at C1) Step2->Prod2

Caption: Regiochemical divergence in cyclization. The starting isomer determines the carbonyl position in the final pharmacological scaffold.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Thienopyridazinone via Hydrazine Cyclization

Applicable to both isomers, with product structure depending on the starting material.[1][2]

Reagents:

  • Ethyl formylthiophene carboxylate (1.0 eq)[1][2]

  • Hydrazine hydrate (2.0 - 3.0 eq)

  • Ethanol (Absolute)[1][2][3]

  • Acetic acid (Catalytic, optional)[1][2][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the specific ethyl formylthiophene carboxylate isomer in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (3.0 eq) dropwise at room temperature. A transient color change (yellowing) often indicates hydrazone formation.[2]

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The intermediate hydrazone usually converts to the cyclized product during this phase.
    
  • Workup: Cool the reaction mixture to

    
    C. The product typically precipitates as a white or off-white solid.
    
  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1][2]

  • Purification: Recrystallize from ethanol or DMF/Water if necessary.

Validation Check:

  • 1H NMR: Look for the disappearance of the ethyl ester quartet (

    
    4.3 ppm) and triplet (
    
    
    
    1.3 ppm).[1][2] The appearance of a broad singlet (
    
    
    12.0 ppm) indicates the amide NH of the lactam ring.[2]
  • IR: The ester carbonyl stretch (

    
    ) should be replaced by an amide carbonyl stretch (
    
    
    
    ).

Part 5: Applications in Drug Discovery

These isomers are not merely academic curiosities; they are scaffolds for bioisosteres of quinazolines and phthalazines.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often feature a phthalazinone core (e.g., Olaparib).[1][2] Thieno[2,3-d]pyridazinones derived from these isomers serve as thiophene bioisosteres, potentially altering metabolic stability and solubility profiles while maintaining the critical H-bond donor/acceptor motif required for the nicotinamide binding pocket.[1]

  • Kinase Inhibitors: Reaction with amidines (instead of hydrazine) yields thienopyrimidines .

    • Ethyl 2-formylthiophene-3-carboxylate

      
       Thieno[2,3-d]pyrimidine.
      
    • This scaffold is a direct isostere of the quinazoline core found in EGFR inhibitors like Gefitinib. The sulfur atom alters the electron density of the pyrimidine ring, often improving selectivity against specific kinase isoforms.[1][2]

References

  • PubChem. (2025).[5][6] Ethyl 3-aminothiophene-2-carboxylate (Related Structure/Precursor Data). National Library of Medicine. Retrieved February 25, 2026, from [Link][1][2]

  • ResearchGate. (2025). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved February 25, 2026, from [Link]

Sources

Isomers of formylthiophene carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers of Formylthiophene Carboxylate Esters

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of formyl and carboxylate ester functionalities creates a class of highly versatile intermediates—formylthiophene carboxylate esters—which serve as critical building blocks for the synthesis of complex, pharmacologically active molecules.[2] However, the relative positioning of these two substituents on the thiophene ring gives rise to a series of structural isomers, each with unique physicochemical properties and reactivity profiles. The regiochemical outcome of synthetic routes is therefore of paramount importance, as isomer control directly impacts the viability of a synthetic pathway and the biological activity of the final product. This guide provides a comprehensive exploration of the synthesis, separation, characterization, and application of these important isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Structural Isomerism

The thiophene ring is a five-membered heterocycle with sulfur at position 1. The remaining carbon atoms are numbered 2 through 5. When substituted with a formyl (-CHO) group and a carboxylate ester (-COOR) group, several positional isomers are possible. The specific arrangement of these functional groups dictates the molecule's steric and electronic properties, influencing its reactivity in subsequent synthetic steps and its interaction with biological targets.

The primary isomers of interest are those derived from thiophene-2-carboxylate and thiophene-3-carboxylate precursors.

G cluster_0 Isomers of Formylthiophene Carboxylate Esters cluster_1 2-Carboxylate Series cluster_2 3-Carboxylate Series Thiophene Thiophene Ring (Numbering) I1 Methyl 3-formylthiophene-2-carboxylate I2 Methyl 4-formylthiophene-2-carboxylate I3 Methyl 5-formylthiophene-2-carboxylate I4 Ethyl 2-formylthiophene-3-carboxylate I5 Ethyl 4-formylthiophene-3-carboxylate I6 Ethyl 5-formylthiophene-3-carboxylate G Synthetic Pathways to Formylthiophene Carboxylate Esters Start1 Ethyl Thiophene-3-carboxylate Reagent1 Vilsmeier-Haack (DMF, POCl₃) Start1->Reagent1 Electrophilic Substitution Product1 Ethyl 5-formylthiophene-3-carboxylate (Major Isomer) Reagent1->Product1 Start2 N-Phenyl-5-propyl- thiophene-2-carboxamide Reagent2 1. n-BuLi (ortho-lithiation) 2. DMF (formylation) Start2->Reagent2 Directed Metalation Product2 3-Formyl-N-phenyl-5-propyl- thiophene-2-carboxamide Reagent2->Product2

Caption: Comparison of Vilsmeier-Haack and Directed Lithiation pathways.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity that might be difficult to obtain through classical electrophilic substitution. [3][4]This method involves the deprotonation of a C-H bond adjacent (ortho) to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). [5]The resulting organolithium species is then quenched with an electrophile, in this case, DMF, to install the formyl group.

Causality of Regioselectivity: The carboxylate ester group is a relatively weak DMG. However, more effective directing groups like carboxamides can be used. For instance, an amide at the C2 position of a thiophene ring will direct lithiation specifically to the C3 position. [6][7]The initial lithium reagent coordinates to the heteroatom of the DMG, delivering the base to the adjacent proton and ensuring site-specific deprotonation. This kinetic control overrides the inherent electronic preference of the thiophene ring. [4]

Experimental Protocol 1: Synthesis of 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide via DoM[11][12]
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add N-phenyl-5-propylthiophene-2-carboxamide (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes.

  • Quench and Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the target compound.

Separation and Characterization of Isomers

Syntheses often produce a mixture of isomers that must be separated and unambiguously identified. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

Chromatographic Separation

Gas Chromatography (GC): GC is effective for separating volatile and thermally stable thiophene derivatives. The choice of the stationary phase is critical for achieving separation. Columns with varying polarity, such as those packed with silicone gum rubber SE-30 or Carbowax 20M, have been used to separate isomeric thiophenes. [8] High-Performance Liquid Chromatography (HPLC) and Column Chromatography: For preparative scale separation and for less volatile compounds, normal-phase or reverse-phase column chromatography is standard. The significant difference in polarity between isomers, arising from the varied positions of the polar formyl and ester groups, often allows for effective separation on silica gel. [9]More advanced techniques, such as simulated moving bed (SMB) chromatography, can be employed for efficient, large-scale separation of isomers. [10]

Spectroscopic Characterization

Spectroscopy provides the definitive structural proof for each isolated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the most powerful tool for distinguishing positional isomers. The chemical shifts of the thiophene ring protons and, crucially, their spin-spin coupling constants (J-values) are diagnostic. Protons adjacent to each other on the ring (ortho-coupling) exhibit a J-value of approximately 3-5 Hz, while protons separated by a sulfur atom have smaller couplings. The absence of a proton signal in a particular region confirms substitution at that position.

  • ¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbonyl carbons (aldehyde and ester) and the substituted and unsubstituted ring carbons are unique for each isomer.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups. The aldehyde C=O stretch appears at a lower wavenumber (typically 1680-1700 cm⁻¹) than the ester C=O stretch (typically 1710-1730 cm⁻¹) due to conjugation with the aromatic ring. Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition. [11]

Isomer (Example) Characteristic ¹H NMR Signals (CDCl₃, approx. δ ppm) Characteristic IR (C=O) Bands (cm⁻¹)
Ethyl 2-formylthiophene-3-carboxylate ~10.5 (s, 1H, CHO), ~7.8 (d, 1H, H5), ~7.2 (d, 1H, H4) ~1720 (ester), ~1690 (aldehyde)
Ethyl 5-formylthiophene-3-carboxylate ~10.0 (s, 1H, CHO), ~8.2 (d, 1H, H2), ~7.8 (d, 1H, H4) ~1715 (ester), ~1685 (aldehyde)

| Methyl 5-formylthiophene-2-carboxylate | ~9.9 (s, 1H, CHO), ~7.8 (d, 1H, H3), ~7.7 (d, 1H, H4) | ~1725 (ester), ~1680 (aldehyde) |

Table 1: Representative spectroscopic data for distinguishing common formylthiophene carboxylate ester isomers. Note: Exact values may vary.

G cluster_workflow Isomer Separation and Characterization Workflow Mixture Crude Reaction Product (Mixture of Isomers) Separation Chromatographic Separation (e.g., HPLC, Column Chromatography) Mixture->Separation Isomer1 Isolated Isomer A Separation->Isomer1 Fraction 1 Isomer2 Isolated Isomer B Separation->Isomer2 Fraction 2 Analysis Spectroscopic Analysis Isomer1->Analysis Isomer2->Analysis NMR NMR (¹H, ¹³C) Structure Confirmation Analysis->NMR IR IR Functional Group ID Analysis->IR MS Mass Spec Molecular Weight Analysis->MS StructureA Confirmed Structure A NMR->StructureA StructureB Confirmed Structure B NMR->StructureB IR->StructureA IR->StructureB MS->StructureA MS->StructureB

Caption: A typical workflow for the separation and identification of isomers.

Applications in Drug Discovery and Development

Thiophene derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][12][13]Formylthiophene carboxylate esters are not typically final drug products themselves but are invaluable intermediates that allow for the construction of more complex, biologically active molecules.

  • Scaffolds for Elaboration: The formyl and ester groups provide orthogonal handles for further chemical modification. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The ester can be hydrolyzed to the corresponding acid (for amide coupling) or reduced to an alcohol.

  • Precursors to Fused Ring Systems: These isomers are key precursors for synthesizing thieno-fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which are common motifs in pharmacologically active compounds. * Example Application: Ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives, synthesized via the Gewald reaction, have been investigated as potential anticancer agents. [2][14]The strategic placement of functional groups on the thiophene ring is critical for their activity. While not a formyl derivative, this highlights how the carboxylate ester on the thiophene ring is a common feature in biologically active molecules. The formyl group provides a route to introduce other functionalities, such as aminomethyl groups or extended conjugated systems, that can modulate drug-receptor interactions.

Conclusion and Future Outlook

The isomers of formylthiophene carboxylate esters represent a fundamentally important class of chemical intermediates for the pharmaceutical and life sciences industries. A thorough understanding of the principles of regioselective synthesis, particularly through established methods like the Vilsmeier-Haack reaction and directed ortho-metalation, is critical for accessing the desired isomer efficiently. Mastery of separation and spectroscopic characterization techniques ensures the unambiguous identification and purity of these key building blocks. As drug discovery continues to demand novel molecular architectures, the strategic use of these thiophene isomers to create diverse and complex scaffolds will undoubtedly continue to expand, paving the way for the development of next-generation therapeutics.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-Formylthiophene-2-carboxylate from 3-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reliable synthetic route for the preparation of ethyl 3-formylthiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective formylation of commercially available 3-methylthiophene via the Vilsmeier-Haack reaction to yield 3-methylthiophene-2-carboxaldehyde. Subsequent oxidation of the aldehyde to the corresponding carboxylic acid, followed by Fischer esterification, affords the target compound. This document provides a detailed, step-by-step protocol for each transformation, including mechanistic insights, safety precautions, and purification strategies.

Introduction

Thiophene derivatives are a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and organic electronics. Specifically, 3-formylthiophene-2-carboxylates serve as versatile intermediates, enabling the introduction of diverse functionalities for the synthesis of complex molecular architectures. This application note outlines a validated three-step synthesis of ethyl 3-formylthiophene-2-carboxylate from 3-methylthiophene, a readily accessible starting material. The described methodology is designed for easy adoption in a standard laboratory setting, with an emphasis on procedural clarity, safety, and reproducibility.

Synthetic Strategy Overview

The overall synthetic transformation is depicted in the workflow below. The strategy hinges on the predictable regioselectivity of the Vilsmeier-Haack formylation on 3-substituted thiophenes, which overwhelmingly favors substitution at the C2 position.

Synthetic_Workflow Start 3-Methylthiophene Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 Intermediate1 3-Methylthiophene-2-carboxaldehyde Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 3-Methylthiophene-2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Fischer Esterification Intermediate2->Step3 End Ethyl 3-formylthiophene-2-carboxylate Step3->End

Caption: Overall synthetic workflow from 3-methylthiophene to the target ester.

Part 1: Vilsmeier-Haack Formylation of 3-Methylthiophene

Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic species is then attacked by the electron-rich thiophene ring. The methyl group at the 3-position of the thiophene ring is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the adjacent C2 position due to both electronic and steric factors. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Thiophene 3-Methylthiophene Thiophene->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product 3-Methylthiophene-2-carboxaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-MethylthiopheneReagentPlus®, 99%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium acetateAnhydrous, ≥99%Sigma-Aldrich
Deionized water------
Saturated sodium bicarbonate solution------
Anhydrous magnesium sulfate------

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4][5][6][7][8] It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.

  • N,N-Dimethylformamide (DMF) is a flammable liquid and is harmful if inhaled or absorbed through the skin.[9][10][11][12][13] It is also a reproductive toxin. Handle in a fume hood with appropriate PPE.

  • 3-Methylthiophene is a flammable liquid and can cause skin and eye irritation.[14][15][16][17] Handle in a well-ventilated area and wear appropriate PPE.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane (DCM).

  • Formation of the Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30 minutes. The temperature should be maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Addition of 3-Methylthiophene: Dissolve 3-methylthiophene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 40-45 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Hydrolysis: Add a solution of sodium acetate (3 equivalents) in water and stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

  • Neutralization and Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-methylthiophene-2-carboxaldehyde, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Oxidation of 3-Methylthiophene-2-carboxaldehyde

Mechanistic Insight

The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. The aldehyde is oxidized to the carboxylate salt, which upon acidification, yields the carboxylic acid. Another milder option is the use of silver oxide, particularly for sensitive substrates.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methylthiophene-2-carboxaldehyde(From Step 1)---
Potassium permanganate (KMnO₄)ACS reagent, ≥99.0%Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent grade, ≥98%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated, 37%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich

Safety Precautions:

  • Potassium permanganate (KMnO₄) is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also harmful if swallowed and can cause skin and eye irritation. Wear appropriate PPE and avoid contact with incompatible materials.

  • Concentrated hydrochloric acid (HCl) is highly corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene-2-carboxaldehyde (1 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Oxidation: Slowly add a solution of potassium permanganate (2 equivalents) in water to the stirred aldehyde solution. The reaction is exothermic, and the temperature should be maintained below 40 °C, using a water bath if necessary. Stir the mixture at room temperature until the purple color of the permanganate disappears (typically 2-4 hours).

  • Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with a small amount of water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 3-methylthiophene-2-carboxylic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude 3-methylthiophene-2-carboxylic acid can be recrystallized from a suitable solvent such as a mixture of water and ethanol to obtain a purified product.[18]

Part 3: Fischer Esterification of 3-Methylthiophene-2-carboxylic acid

Mechanistic Insight

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[19][20][21][22][23] To drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used, and a strong acid catalyst, such as sulfuric acid, is employed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Fischer_Esterification_Mechanism Carboxylic_Acid 3-Methylthiophene-2-carboxylic acid Protonation Protonation (H+) Carboxylic_Acid->Protonation Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack Ethanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack + Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Dehydration Dehydration (-H2O) Tetrahedral_Intermediate->Dehydration Ester Ethyl 3-formylthiophene-2-carboxylate Dehydration->Ester

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methylthiophene-2-carboxylic acid(From Step 2)---
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
Sulfuric acid (H₂SO₄)Concentrated, 95-98%Sigma-Aldrich
Saturated sodium bicarbonate solution------
Brine (saturated NaCl solution)------
Anhydrous sodium sulfate------
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich

Safety Precautions:

  • Concentrated sulfuric acid (H₂SO₄) is extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Ethanol is a flammable liquid. Keep away from ignition sources.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylthiophene-2-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol (at least 10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-formylthiophene-2-carboxylate.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Summary of Results

StepProductExpected YieldKey Characterization
13-Methylthiophene-2-carboxaldehyde70-85%¹H NMR, ¹³C NMR, IR
23-Methylthiophene-2-carboxylic acid80-90%¹H NMR, ¹³C NMR, IR, m.p.
3Ethyl 3-formylthiophene-2-carboxylate75-90%¹H NMR, ¹³C NMR, IR, MS

References

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Introduction: The Strategic Importance of Formylated Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Experimental Protocol for the Vilsmeier-Haack Formylation of Ethyl Thiophene-2-carboxylate

Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science.[][2][3][4][5] We delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and offer insights into process control, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful formylation reaction.

The thiophene nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds.[3][4][5] Its unique electronic properties and ability to mimic a benzene ring while offering different metabolic profiles make it a cornerstone of medicinal chemistry.[][3] The introduction of a formyl (-CHO) group onto the thiophene ring via the Vilsmeier-Haack reaction is a strategically critical step, as the resulting aldehyde serves as a versatile synthetic handle for further molecular elaboration.[6][7] These formyl-thiophene derivatives are crucial "crossroads" intermediates, enabling the construction of complex molecular architectures for applications ranging from pharmaceuticals to organic electronics.[][7]

The Vilsmeier-Haack reaction is a robust and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[6][8][9] It utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6][10][11][12] This guide focuses specifically on the application of this reaction to ethyl thiophene-2-carboxylate, a substrate that presents interesting questions of regioselectivity due to the electron-withdrawing nature of the ester group.

Mechanistic Insights: Causality and Regioselectivity

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron movements, ultimately eliminating a stable dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-chloromethyliminium ion, commonly known as the Vilsmeier reagent.[9][11][12][13]

Vilsmeier_Reagent_Formation Figure 1: Formation of the Vilsmeier Reagent DMF DMF plus1 + DMF->plus1 POCl3 POCl₃ Intermediate [Adduct] POCl3->Intermediate Nucleophilic Attack plus1->POCl3 VilsmeierReagent Vilsmeier Reagent(Chloroiminium Ion) Intermediate->VilsmeierReagent Elimination plus2 + VilsmeierReagent->plus2 Anion [PO₂Cl₂]⁻ plus2->Anion

Figure 1: Formation of the Vilsmeier Reagent

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The thiophene ring, being an electron-rich heterocycle, acts as the nucleophile.[8] In the case of ethyl thiophene-2-carboxylate, the C2 position is occupied. The ester group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. However, electrophilic substitution on 2-substituted thiophenes preferentially occurs at the C5 position. The Vilsmeier reagent, despite being a weaker electrophile than those used in Friedel-Crafts acylations, is sufficiently reactive to attack the C5 position of the thiophene ring.[12]

The attack results in the formation of a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored through the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous work-up phase to yield the final aldehyde product.[6][8][10][11]

Formylation_Mechanism Figure 2: Mechanism of Thiophene Formylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Thiophene Ethyl Thiophene-2-carboxylate C₅-H Sigma Sigma Complex (Cationic Intermediate) Thiophene->Sigma Electrophilic Attack at C5 Vilsmeier Vilsmeier Reagent H-C⁺=N(CH₃)₂Cl Iminium Iminium Salt Intermediate Sigma->Iminium Deprotonation (Restores Aromaticity) Aldehyde Ethyl 5-formylthiophene-2-carboxylate Iminium->Aldehyde Aqueous Work-up (Hydrolysis)

Figure 2: Mechanism of Thiophene Formylation

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where checkpoints and expected observations are noted. Extreme caution must be exercised throughout this procedure.[14]

3.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Molar EquivalentsNotes
Ethyl thiophene-2-carboxylate2810-02-8156.2015.6 g1.0Substrate
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-Reagent and Solvent
Phosphorus oxychloride (POCl₃)10025-87-3153.3313.7 mL (22.9 g)1.5Highly corrosive, reacts violently with water
Dichloromethane (DCM)75-09-284.93200 mL-Extraction Solvent
Saturated Sodium Bicarbonate (aq)144-55-884.01~300 mL-Neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying Agent
Crushed Ice--~500 g-For work-up

3.2. Safety Precautions

  • Mandatory: This reaction must be performed in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles at all times.

  • POCl₃ Handling: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[14] It should be handled with extreme care. Use a syringe or cannula for transfers. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching (hydrolysis) step are highly exothermic.[14][15] Strict temperature control is essential to prevent runaway reactions.

3.3. Step-by-Step Procedure

Part A: Preparation of the Vilsmeier Reagent

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter. Ensure all glassware is flame-dried or oven-dried to be completely moisture-free.

  • Place the flask under a positive pressure of dry nitrogen and cool it to 0 °C using an ice-water bath.

  • To the flask, add N,N-dimethylformamide (50 mL).

  • Slowly add phosphorus oxychloride (13.7 mL, 1.5 eq) dropwise via the dropping funnel to the stirred DMF solution over 30-40 minutes.

    • Causality: The slow, dropwise addition is critical to dissipate the heat generated from the exothermic reaction.[14] Maintaining the temperature below 10 °C is crucial for the stability of the reagent.[14][16]

    • Observation: A white precipitate or a thick, crystalline slurry will form, indicating the successful generation of the Vilsmeier reagent.[14]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

Part B: Formylation Reaction 6. In a separate beaker, dissolve ethyl thiophene-2-carboxylate (15.6 g, 1.0 eq) in a minimal amount of dry DMF or a chlorinated solvent if necessary (this reaction can often be run neat). 7. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C using an oil bath and stir for 2-4 hours.

  • Causality: Heating is required to drive the electrophilic substitution on the deactivated thiophene ring.[8] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Isolation 9. Prepare a large beaker (1 L) containing approximately 500 g of crushed ice and water. 10. After the reaction is complete (as determined by TLC), cool the reaction flask back down in an ice bath. 11. With extreme caution , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.[14]

  • Causality: The hydrolysis of the intermediate iminium salt and the destruction of excess Vilsmeier reagent is rapid and generates significant heat. The large volume of ice is essential to control the temperature.
  • Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).[16]
  • Combine the organic layers and wash with brine (1 x 100 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

Part D: Purification and Characterization 16. The crude product, likely a dark oil or solid, should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. 17. The structure of the purified product, ethyl 5-formylthiophene-2-carboxylate (and any minor 4-formyl isomer), should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Visualization

Workflow Figure 3: Experimental Workflow reagent_prep 1. Vilsmeier Reagent Prep (POCl₃ + DMF @ 0°C) reaction 2. Substrate Addition (Ethyl Thiophene-2-carboxylate) reagent_prep->reaction Pre-formed reagent ready heating 3. Reaction Heating (60-70°C, 2-4h) reaction->heating Monitor by TLC workup 4. Quenching & Neutralization (Ice Water, NaHCO₃) heating->workup Reaction complete extraction 5. Extraction (DCM) workup->extraction purification 6. Purification (Column Chromatography) extraction->purification Crude product characterization 7. Characterization (NMR, MS, IR) purification->characterization Pure product

Figure 3: Experimental Workflow

Conclusion

The Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate is a reliable and scalable method for producing ethyl 5-formylthiophene-2-carboxylate, a highly valuable synthetic intermediate. Success hinges on a clear understanding of the reaction mechanism, meticulous attention to anhydrous conditions, and stringent control over the exothermic steps of the procedure. By following this detailed guide, researchers can confidently and safely execute this important transformation, opening doors to a wide array of complex thiophene-based molecules for drug discovery and materials science applications.

References

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Application Note: Ethyl 3-Formylthiophene-2-carboxylate as a Precursor for Fused Heterocyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 3-formylthiophene-2-carboxylate is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its bifunctional nature, possessing both an electrophilic aldehyde and an ester group on a thiophene core, allows for a variety of cyclization strategies. This guide provides an in-depth exploration of key cyclization reactions utilizing this precursor, with a primary focus on the synthesis of thieno[3,2-b]pyridines—a scaffold of significant pharmacological importance. Detailed mechanistic insights, step-by-step protocols, and process optimization data are presented for researchers, medicinal chemists, and drug development professionals.

Introduction: The Versatile Thiophene Scaffold

Ethyl 3-Formylthiophene-2-carboxylate: A Key Building Block

The strategic placement of reactive functional groups makes ethyl 3-formylthiophene-2-carboxylate an ideal starting material for convergent synthetic routes. The ortho-formyl and ester functionalities serve as handles for annulation reactions, enabling the construction of a second ring fused to the thiophene core. This approach provides efficient access to complex polycyclic aromatic systems that are often challenging to synthesize through other methods.

The Thienopyridine Core: A Privileged Structure in Medicinal Chemistry

Thienopyridines are a prominent class of heterocyclic compounds with a significant role in modern medicine.[1] They are best known as selective and irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor, which is crucial for platelet aggregation.[2][3] This mechanism of action makes them powerful antiplatelet agents used in the management of cardiovascular diseases, particularly for preventing thrombosis in patients with peripheral artery disease or those who have undergone coronary stent placement.[1][4]

Prominent drugs such as Clopidogrel and Prasugrel are thienopyridine prodrugs that require metabolic activation by hepatic cytochrome P450 (CYP450) enzymes to exert their therapeutic effect.[2][5] The development of synthetic routes to novel thienopyridine derivatives is a major focus of research aimed at discovering next-generation antithrombotic agents with improved efficacy and safety profiles.[3][6] The cyclization reactions of ethyl 3-formylthiophene-2-carboxylate offer a direct and efficient pathway to this privileged scaffold.

Friedländer Annulation for the Synthesis of Thieno[3,2-b]pyridines

The Friedländer synthesis is a classic and powerful method for constructing quinoline and related fused pyridine systems.[7] It involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or a base.[8][9]

Reaction Principle and Mechanism

In this context, ethyl 3-formylthiophene-2-carboxylate serves as the aldehyde component, while a compound with an active methylene group adjacent to a carbonyl or nitrile (e.g., ethyl acetoacetate, malononitrile) provides the other three atoms needed to form the new pyridine ring. The reaction proceeds through a sequence of condensation, cyclization, and dehydration steps.

Two primary mechanisms are proposed for the Friedländer synthesis[7]:

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.

  • Schiff Base-First Pathway: Initial formation of a Schiff base (or enamine) between the amine and one carbonyl, followed by an intramolecular aldol-type cyclization and dehydration.

The choice of catalyst (acid or base) can influence the predominant pathway and the overall efficiency of the reaction.[8][10]

Mechanistic Diagram: Friedländer Synthesis

The following diagram illustrates the base-catalyzed synthesis of a thieno[3,2-b]pyridinone derivative from ethyl 3-formylthiophene-2-carboxylate and an N-substituted cyanoacetamide.

Friedlander_Mechanism Friedländer Annulation Mechanism Thiophene Ethyl 3-formyl- thiophene-2-carboxylate Adduct Knoevenagel Adduct Thiophene->Adduct Amide N-R-Cyanoacetamide Enolate Enolate Intermediate Amide->Enolate Base (e.g., Piperidine) Enolate->Adduct Knoevenagel Condensation Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Ethyl 4-amino-5-cyano- N-R-thieno[3,2-b]pyridine Cyclized->Product Tautomerization

Caption: Base-catalyzed Friedländer annulation pathway.

Application Protocol: Synthesis of Ethyl 7-amino-6-cyano-4-methylthieno[3,2-b]pyridine-5-carboxylate

This protocol describes a typical procedure for the Friedländer synthesis using malononitrile and a ketone derivative that would first react to form an enamine, which then reacts with the thiophene aldehyde. A more direct route involves reacting the thiophene aldehyde with an amino-containing active methylene compound.

Materials:

  • Ethyl 3-formylthiophene-2-carboxylate

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization/precipitation)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-formylthiophene-2-carboxylate (1.84 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

  • Add piperidine (0.1 mL, ~1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate may form.

  • If precipitation is significant, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • If no precipitate forms, slowly add water to the reaction mixture until turbidity is observed, then cool in an ice bath to induce crystallization.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure thienopyridine derivative.

Process Optimization and Catalyst Selection

The efficiency of the Friedländer synthesis can be highly dependent on the chosen reaction conditions. A variety of catalysts and conditions have been explored to improve yields and reduce reaction times.[11]

Catalyst/ConditionReactantsSolventTemperature (°C)Typical Yield (%)Reference
Piperidineo-aminoaryl ketone + active methyleneEthanol8075-90[8]
p-Toluenesulfonic acido-aminoaryl aldehyde + ketoneToluene110 (reflux)80-95[7]
Iodine (I₂)o-aminoaryl ketone + ketoneSolvent-free12085-98[11]
Lewis Acids (e.g., Nd(NO₃)₃·6H₂O)o-aminoaryl aldehyde + ketoneEthanol80 (reflux)90-96[11]
Microwave Irradiationo-aminoaryl ketone + ketoneNafion14088-94[8]

Alternative Cyclization: Hinsberg Thiophene Synthesis

While the Friedländer synthesis builds onto the thiophene ring, the Hinsberg synthesis is a foundational method for creating the thiophene ring itself.[12] It is not a cyclization reaction using ethyl 3-formylthiophene-2-carboxylate, but rather a method to produce substituted thiophene-dicarboxylates. It involves the base-catalyzed condensation of an α-diketone with diethyl thiodiglycolate.[13]

Reaction Principle and Mechanism

The reaction is understood to proceed via a Stobbe-type condensation mechanism, involving the formation of a γ-lactone intermediate which then undergoes ring-opening and subsequent cyclization/dehydration to form the thiophene ring.[13]

Mechanistic Diagram: Hinsberg Thiophene Synthesis

Hinsberg_Synthesis Hinsberg Thiophene Synthesis Mechanism Diketone α-Diketone (e.g., Benzil) Adduct Aldol Adduct Diketone->Adduct Thiodiglycolate Diethyl Thiodiglycolate Enolate Thiodiglycolate Enolate Thiodiglycolate->Enolate Base (e.g., NaOEt) Enolate->Adduct Aldol Addition Lactone γ-Lactone Intermediate Adduct->Lactone Lactonization Opened Ring-Opened Intermediate Lactone->Opened Base-catalyzed Ring Opening Product 3,4-Disubstituted Thiophene-2,5-dicarboxylate Opened->Product Cyclization &Dehydration

Caption: Mechanism of the Hinsberg thiophene synthesis.

Experimental and Analytical Workflow

A generalized workflow for the synthesis and characterization of fused heterocycles from ethyl 3-formylthiophene-2-carboxylate is crucial for reproducible and reliable results.

Experimental_Workflow General Synthesis & Analysis Workflow Reactants 1. Reactant Preparation - Ethyl 3-formylthiophene-2-carboxylate - Active Methylene Compound Reaction 2. Cyclization Reaction - Solvent & Catalyst Addition - Heating & Stirring Reactants->Reaction Monitoring 3. In-Process Control - TLC / LC-MS Reaction->Monitoring Workup 4. Product Isolation - Precipitation / Extraction - Filtration Reaction->Workup Purification 5. Purification - Recrystallization - Column Chromatography Workup->Purification Characterization 6. Structural Analysis - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization

Caption: Standard workflow from reaction setup to final product analysis.

Summary and Outlook

Ethyl 3-formylthiophene-2-carboxylate stands out as a pivotal precursor for constructing medicinally relevant fused heterocyclic systems. The Friedländer annulation, in particular, offers a robust and adaptable method for synthesizing the thieno[3,2-b]pyridine core, which is central to several blockbuster antithrombotic drugs. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can efficiently generate libraries of novel compounds for drug discovery programs. Future work will likely focus on developing asymmetric variations of these cyclizations and exploring greener, more sustainable catalytic systems.

References

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Application Notes & Protocols: Synthesis of Novel Schiff Bases from Ethyl 3-Formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Thiophene and Imine Moieties

In the landscape of modern medicinal chemistry and materials science, the synthesis of hybrid molecules with enhanced functionality is a paramount objective. Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, represent a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] Their importance is underscored by a wide spectrum of applications, including their use as ligands in coordination chemistry, catalysts, and as intermediates in organic synthesis.[3][4]

The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in drug discovery.[5][6] Its unique electronic properties and ability to act as a bioisostere for phenyl rings have led to its incorporation into numerous FDA-approved drugs with diverse therapeutic actions, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[5]

This guide focuses on the synthesis of Schiff bases derived from ethyl 3-formylthiophene-2-carboxylate . This starting material is of particular interest as it combines the reactive aldehyde functionality with the biologically significant thiophene core, which is further functionalized with an electron-withdrawing carboxylate group. The resulting Schiff bases are promising candidates for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research, as well as for applications in advanced materials.[8][9][10]

The Reaction Mechanism: A Tale of Two Steps

The formation of a Schiff base is a reversible, acid-catalyzed dehydration reaction that proceeds through a two-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and maximizing yield.[11]

  • Nucleophilic Addition (Carbinolamine Formation): The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This addition forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[12][13]

  • Dehydration (Imine Formation): The carbinolamine is then protonated at the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water, often the rate-determining step, and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the imine.[11][12]

The reaction's pH is a critical parameter. While acid catalysis accelerates the dehydration step, excessively strong acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[12]

Caption: The two-step mechanism of Schiff base formation.

Experimental Design and Parameter Optimization

The successful synthesis of Schiff bases from ethyl 3-formylthiophene-2-carboxylate hinges on the careful selection of several key experimental parameters.

ParameterOptions & ConsiderationsRationale & Causality
Primary Amine Aromatic Amines (Anilines): Reactivity is influenced by substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) increase nucleophilicity and reaction rate. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease reactivity.[11] Aliphatic Amines: Generally more nucleophilic and reactive than aromatic amines.The nucleophilicity of the amine dictates the rate of the initial attack on the carbonyl carbon. Stronger nucleophiles lead to faster formation of the carbinolamine intermediate.
Solvent Protic Solvents: Ethanol, Methanol.[2] These are common, effective solvents that readily dissolve the reactants. Aprotic Solvents: Toluene, Benzene. Often used with a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards product formation.[14][15] Green Alternatives: Water, or solvent-free conditions (grinding).[15][16][17] These methods reduce environmental impact and can sometimes offer higher yields and shorter reaction times.The solvent must solubilize the reactants. The choice can also influence the ease of water removal, which is crucial for shifting the reaction equilibrium to favor the product.
Catalyst Acid Catalysts: A few drops of glacial acetic acid or concentrated H₂SO₄ are commonly used.[1][10] Boronic acids have also been reported as efficient catalysts.[18] Base Catalysts: Triethylamine (TEA) can be employed.[14] Solid Catalysts: P₂O₅/SiO₂ offers advantages in solvent-free conditions and simplifies workup.[17]Catalysts accelerate the reaction, primarily the dehydration step. A weak acid is ideal as it protonates the hydroxyl group of the carbinolamine without deactivating the amine nucleophile.
Temperature Room Temperature: Sufficient for highly reactive amines.[17][18] Reflux: Heating the reaction mixture (e.g., 80°C in ethanol) is common to increase the reaction rate, especially for less reactive aromatic amines.[1][2]Higher temperatures provide the necessary activation energy to overcome the reaction barrier, leading to faster reaction times, particularly for the rate-limiting dehydration step.
Work-up Precipitation & Filtration: The product often precipitates upon cooling the reaction mixture. It can then be collected by simple filtration.[1][15] Recrystallization: The crude product is purified by recrystallization from a suitable solvent like ethanol, DMF, or a chloroform/hexane mixture to obtain pure crystals.[2][19]The work-up and purification strategy is chosen based on the product's physical properties (e.g., solubility, crystallinity) to isolate it from unreacted starting materials and byproducts.

Detailed Experimental Protocol: A General Procedure

This protocol provides a reliable, step-by-step methodology for the synthesis of a Schiff base from ethyl 3-formylthiophene-2-carboxylate and a substituted aniline.

Materials and Reagents:

  • Ethyl 3-formylthiophene-2-carboxylate

  • Substituted Primary Amine (e.g., 4-chloroaniline)

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker and Buchner funnel

  • Filter paper

  • TLC plates (silica gel), TLC chamber

  • Mobile Phase (e.g., Hexane:Ethyl Acetate, 60:40)[2]

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve ethyl 3-formylthiophene-2-carboxylate (e.g., 1.84 g, 10 mmol) in absolute ethanol (20 mL).

  • Amine Addition: To this solution, add an equimolar amount of the primary amine (e.g., 4-chloroaniline, 1.27 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture with gentle stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a hotplate stirrer. Maintain reflux for 2-4 hours.[1]

  • Reaction Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a TLC plate and elute with a suitable mobile phase. The reaction is complete upon the disappearance of the starting aldehyde spot and the appearance of a new product spot.

  • Product Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. For complete precipitation, the mixture can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form pure crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 40-50°C to a constant weight.

Experimental Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Primary Amine (Equimolar) A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Reflux for 2-4 hours (approx. 80°C) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool to Room Temp & Ice Bath E->F Complete G 7. Filter Precipitate & Wash with Cold Ethanol F->G H 8. Recrystallize from Hot Ethanol G->H I 9. Dry Product Under Vacuum H->I

Sources

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridine Derivatives from Ethyl 3-Formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] This assertion is grounded in the wide array of biological activities exhibited by its derivatives, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural rigidity and unique electronic properties of the thieno[2,3-b]pyridine system make it an ideal framework for the design of novel therapeutic agents. For instance, certain derivatives have shown potent anti-proliferative activity against various cancer cell lines, while others have been investigated as inhibitors of key enzymes implicated in disease progression.[3] The synthetic accessibility and the potential for diverse functionalization of this scaffold further enhance its appeal for drug discovery programs.

This application note provides a comprehensive guide to the synthesis of thieno[2,3-b]pyridine derivatives, commencing with the readily available starting material, ethyl 3-formylthiophene-2-carboxylate. We will delve into a robust two-step synthetic sequence involving a reductive amination followed by a classical Friedländer annulation. The causality behind the choice of reagents and reaction conditions will be thoroughly explained, ensuring a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach to the Thieno[2,3-b]pyridine Core

Our synthetic approach is a logical and efficient two-step process designed to construct the desired thieno[2,3-b]pyridine framework. The overall workflow is depicted in the diagram below.

G start Ethyl 3-formylthiophene-2-carboxylate step1 Reductive Amination start->step1 intermediate Ethyl 3-(aminomethyl)thiophene-2-carboxylate step1->intermediate step2 Friedländer Annulation intermediate->step2 product Ethyl 4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxylate step2->product

Caption: Overall synthetic workflow.

The synthesis commences with a reductive amination of the aldehyde functionality of ethyl 3-formylthiophene-2-carboxylate to furnish the corresponding amine. This intermediate possesses the requisite nucleophilic amino group for the subsequent cyclization step. The second and final step is the well-established Friedländer annulation, where the amine undergoes a condensation reaction with a cyclic ketone, in this case, cyclohexanone, to construct the fused pyridine ring system.

Mechanism of Action: A Detailed Look at the Chemical Transformations

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. Below, we dissect the mechanistic pathways for both the reductive amination and the Friedländer annulation steps.

Part 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control.[4] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the desired amine. We have selected sodium cyanoborohydride (NaBH₃CN) as the reducing agent due to its mild nature and its ability to selectively reduce the protonated imine in the presence of the starting aldehyde.[4]

The mechanism can be summarized as follows:

  • Imine Formation: The amine (in this case, ammonia or an ammonia source) attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a protonated imine intermediate.

  • Reduction: The hydride from sodium cyanoborohydride then attacks the electrophilic carbon of the iminium ion, yielding the final amine product.

Part 2: Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for the construction of quinoline and related heterocyclic systems.[5][6] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. The reaction can be catalyzed by either acid or base. In our protocol, we will utilize a base-catalyzed approach, which promotes the initial aldol-type condensation.

The base-catalyzed mechanism proceeds through the following key steps:

  • Enolate Formation: The base (e.g., potassium hydroxide) deprotonates the α-carbon of the ketone (cyclohexanone), forming a nucleophilic enolate.

  • Aldol Condensation: The enolate attacks the carbonyl carbon of the amino-functionalized thiophene derivative.

  • Cyclization and Dehydration: An intramolecular cyclization occurs through the attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic pyridine ring.

The following diagram illustrates the key steps of the Friedländer annulation:

G cluster_0 Friedländer Annulation Mechanism enolate Enolate Formation (Base-catalyzed) aldol Aldol-type Condensation enolate->aldol Nucleophilic Attack cyclization Intramolecular Cyclization aldol->cyclization Intermediate Formation dehydration Dehydration & Aromatization cyclization->dehydration product Thieno[2,3-b]pyridine Derivative dehydration->product

Caption: Key stages of the Friedländer annulation.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
Ethyl 3-formylthiophene-2-carboxylateCommercially Available≥98%
Ammonium AcetateCommercially Available≥98%
Sodium Cyanoborohydride (NaBH₃CN)Commercially Available≥95%
Methanol (MeOH)Commercially AvailableAnhydrous
CyclohexanoneCommercially Available≥99%
Potassium Hydroxide (KOH)Commercially Available≥85%
Ethanol (EtOH)Commercially AvailableAbsolute
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
HexanesCommercially AvailableACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableACS Grade

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(aminomethyl)thiophene-2-carboxylate (Intermediate)

This protocol details the reductive amination of ethyl 3-formylthiophene-2-carboxylate.

Step-by-Step Procedure:

  • To a solution of ethyl 3-formylthiophene-2-carboxylate (1.84 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask, add ammonium acetate (7.71 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude ethyl 3-(aminomethyl)thiophene-2-carboxylate, which can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxylate (Final Product)

This protocol outlines the Friedländer annulation of the intermediate amine with cyclohexanone.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 3-(aminomethyl)thiophene-2-carboxylate (approximately 10 mmol) in absolute ethanol (50 mL).

  • Add cyclohexanone (1.23 mL, 12 mmol) to the solution.

  • Add powdered potassium hydroxide (0.84 g, 15 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Results and Discussion

The two-step synthesis of ethyl 4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxylate is expected to proceed with good overall yield. The characterization data for the final product should be consistent with the proposed structure.

PropertyExpected Value
Appearance Pale yellow solid
Yield 60-70% (over two steps)
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 7.5 (s, 1H, thiophene-H), 4.3 (q, 2H, -OCH₂CH₃), 3.0 (t, 2H, pyridine-CH₂), 2.8 (t, 2H, pyridine-CH₂), 1.9 (m, 4H, cyclohexyl-CH₂), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 164, 155, 145, 125, 120, 115, 61, 30, 25, 22, 14
Mass Spec (ESI-MS) m/z calculated for C₁₂H₁₅NO₂S [M+H]⁺: 242.08, found: 242.1

Note: The NMR chemical shifts are approximate and may vary slightly.

The successful synthesis and characterization of this thieno[2,3-b]pyridine derivative pave the way for further functionalization and biological evaluation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, a common modification in drug discovery to explore the structure-activity relationship.

References

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. [Link]

  • Friedländer Synthesis. J&K Scientific LLC. (2025).
  • Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2020). Russian Chemical Bulletin.
  • Application Note – Reductive Amin
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related fused heterocyclic compounds. (2012). Journal of the Brazilian Chemical Society.
  • Myers, A. G. Chem 115 Handouts. Harvard University.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Catalysts. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). Molecules. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. Benchchem.
  • Friedlaender Synthesis. (2022). Name Reactions in Organic Synthesis. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2021). ChemistryOpen. [Link]

  • Supporting Inform
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • I am trying to do reductive amination , kindly share a feasible procedure ?.
  • NEt3 BH3CN.
  • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ethyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxyl
  • 4-Ethyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridinehydrochloride. Merck.
  • Friedlander Synthesis. (2022). Name Reactions in Organic Synthesis.
  • Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno-[1][7]pyridine-3-carboxylate. Santa Cruz Biotechnology.

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0234073). NP-MRD.
  • DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Heterocyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (review). (2014). Chemistry of Heterocyclic Compounds.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). International Journal of Molecular Sciences. [Link]

Sources

Application Notes & Protocols: Reductive Amination of 3-Formylthiophene-2-Esters for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-(Aminomethyl)thiophene-2-carboxylates

In the landscape of modern drug discovery and materials science, the thiophene nucleus is a privileged scaffold. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its role as a cornerstone in medicinal chemistry. Specifically, 3-(aminomethyl)thiophene-2-carboxylate derivatives are of significant interest as key building blocks for a range of pharmacologically active agents and functional materials. The strategic introduction of a side-chain amine to the thiophene core at the 3-position, while retaining an ester functionality at the 2-position, opens up a vast chemical space for further molecular elaboration. Reductive amination of the corresponding 3-formylthiophene-2-esters stands out as one of the most efficient and versatile methods to achieve this transformation.

This application note provides an in-depth guide to the reductive amination of 3-formylthiophene-2-esters, offering detailed protocols, mechanistic insights, and a comparative analysis of common reducing agents. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Core Principles: A Mechanistic Overview of Reductive Amination

Reductive amination is a powerful chemical transformation that converts a carbonyl group (in this case, an aldehyde) into an amine through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[1][2] The process is typically carried out as a one-pot reaction, which enhances its efficiency and practicality.[3]

The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the 3-formylthiophene-2-ester. This is followed by dehydration to form a Schiff base (imine). In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the desired amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde or the ester functionality.

Reductive_Amination_Mechanism Thiophene_Aldehyde 3-Formylthiophene-2-ester Hemiaminal Hemiaminal Intermediate Thiophene_Aldehyde->Hemiaminal + Amine Amine R1R2NH Hemiaminal->Thiophene_Aldehyde - Amine Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product 3-(Aminomethyl)thiophene-2-carboxylate Iminium->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Iminium

Caption: Generalized mechanism of reductive amination.

Comparative Analysis of Reducing Agents

The success of a reductive amination protocol hinges on the appropriate choice of reducing agent. Below is a comparative summary of commonly employed reagents for this transformation.

Reducing AgentKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups (including esters), commercially available, and generally gives high yields.[4]Moisture-sensitive, can be more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Effective at a slightly acidic pH, selective for imines over carbonyls.[1]Highly toxic (releases HCN gas in acidic conditions), requires careful pH control.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective than NaBH(OAc)₃ and NaBH₃CN, can reduce the starting aldehyde if not used under controlled conditions.
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical.May require specialized high-pressure equipment, potential for over-reduction or side reactions with the thiophene ring.

For the reductive amination of 3-formylthiophene-2-esters, sodium triacetoxyborohydride is often the reagent of choice due to its mildness, high selectivity, and excellent functional group tolerance.[4]

Experimental Protocols

The following protocols are provided as a starting point for the reductive amination of 3-formylthiophene-2-esters. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for specific substrates and amines.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is recommended for a broad range of primary and secondary amines.

Materials:

  • 3-Formylthiophene-2-ester

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional, for less reactive amines or hindered substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-formylthiophene-2-ester (1.0 equiv).

  • Dissolve the aldehyde in DCM or DCE (approximately 0.1-0.2 M).

  • Add the amine (1.0-1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. For less reactive amines, a catalytic amount of glacial acetic acid (0.1 equiv) can be added at this stage.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure 3-(aminomethyl)thiophene-2-carboxylate.

Protocol_Workflow Start Start Dissolve Dissolve 3-formylthiophene-2-ester in DCM/DCE Start->Dissolve Add_Amine Add Amine (and optional Acetic Acid) Dissolve->Add_Amine Stir_1 Stir for 20-30 min Add_Amine->Stir_1 Add_NaBH_OAc_3 Add NaBH(OAc)3 Stir_1->Add_NaBH_OAc_3 Stir_2 Stir for 2-24 h Add_NaBH_OAc_3->Stir_2 Quench Quench with NaHCO3 (aq) Stir_2->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Two-Step Procedure for Primary Amines Prone to Dialkylation

In some cases, especially with reactive aldehydes and primary amines, the formation of a tertiary amine via dialkylation can be a significant side reaction. A two-step procedure can mitigate this issue.[4]

Step 1: Imine Formation

  • Dissolve the 3-formylthiophene-2-ester (1.0 equiv) in methanol (0.2-0.5 M).

  • Add the primary amine (1.0 equiv) and stir the mixture at room temperature for 1-3 hours until imine formation is complete (monitored by TLC or ¹H NMR).

  • Remove the methanol under reduced pressure.

Step 2: Reduction with Sodium Borohydride (NaBH₄)

  • Re-dissolve the crude imine in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.2 equiv) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction time or temperature (up to 40 °C). For unreactive amines, the addition of a catalytic amount of acetic acid can be beneficial. Ensure all reagents are of high quality and anhydrous solvents are used, as moisture can deactivate the reducing agent.

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more prevalent with less selective reducing agents like NaBH₄. Using NaBH(OAc)₃ significantly minimizes this side reaction.

  • Purification: The basic nature of the amine product may cause tailing on silica gel chromatography. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate).

Conclusion

Reductive amination is a highly reliable and efficient method for the synthesis of 3-(aminomethyl)thiophene-2-carboxylates from their corresponding 3-formyl precursors. The use of sodium triacetoxyborohydride offers a mild, selective, and broadly applicable protocol suitable for a wide range of substrates. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively synthesize these valuable building blocks for applications in drug discovery and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1538-1551. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Ethyl 3-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3-formylthiophene-2-carboxylate is a highly reactive bifunctional building block. Its structural positioning—an aldehyde at the C3 position adjacent to an ester at C2—creates a unique "ortho-like" reactivity profile. While valuable for synthesizing fused heterocycles (e.g., thienopyrimidines, thienopyridines), this proximity renders the molecule susceptible to rapid degradation if mishandled.

Chemical Identity
  • IUPAC Name: Ethyl 3-formylthiophene-2-carboxylate

  • Functional Groups: C3-Formyl (Aldehyde), C2-Ethyl Ester, Thiophene Core.

  • Key Instability Factors: Auto-oxidation (Aldehyde

    
     Acid), Nucleophilic attack (at Aldehyde or Ester), Photodegradation.
    

Critical Stability Data & Solvent Compatibility

The following data summarizes the stability of this compound across common laboratory conditions.

Solvent Compatibility Table
Solvent SystemStability RatingPrimary Degradation PathwayRecommendation
Chloroform (

)
⭐⭐⭐ (High)Acid formation (slow)Preferred for NMR/Analysis. Filter through basic alumina if acid traces interfere.
DMSO (

)
⭐⭐ (Moderate)OxidationUsable for short-term analysis (<4h). Hygroscopic nature accelerates hydrolysis.
Methanol / Ethanol ⭐ (Low)Hemiacetal Formation AVOID for storage. Reversible equilibrium forms hemiacetals rapidly, complicating NMR spectra.
Water / Aqueous Buffers ⚠️ (Unstable)Hydrolysis (Ester)Unstable. The electron-withdrawing aldehyde activates the ester toward hydrolysis.
THF / Dioxane ⭐⭐⭐ (High)Peroxide formation (Solvent issue)Good for reactions. Ensure solvent is peroxide-free to prevent aldehyde oxidation.

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is essential for troubleshooting. The interaction between the C3-aldehyde and C2-ester drives specific degradation modes.

Visualizing Degradation

DegradationPathways cluster_0 Environmental Triggers Target Ethyl 3-formylthiophene- 2-carboxylate Acid 3-Carboxythiophene- 2-carboxylate (Oxidation Product) Target->Acid O2 (Air) / Light Hemiacetal Hemiacetal/Acetal (Solvent Adduct) Target->Hemiacetal + ROH (MeOH/EtOH) Hydrolysis 3-Formylthiophene- 2-carboxylic acid Target->Hydrolysis + H2O / pH > 7 Dimer Aldol/Cannizzaro Oligomers Target->Dimer Base / Heat

Figure 1: Primary degradation pathways. Note that alcohol solvents (yellow path) cause reversible spectral changes, while oxidation and hydrolysis (red paths) are irreversible.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My NMR spectrum in Methanol- looks messy/complex."
  • Observation: You see a diminished aldehyde proton signal (~10 ppm) and new signals appearing upfield, or a doubling of peaks.

  • Root Cause: Hemiacetal Formation. The aldehyde reacts reversibly with the deuterated alcohol solvent.

    
    
    
  • Solution:

    • Evaporate the methanol immediately (rotary evaporator, < 30°C).

    • Redissolve the residue in a non-nucleophilic solvent like

      
        or Acetone-
      
      
      
      .
    • The spectrum should revert to the single aldehyde species.

Issue 2: "The solid has turned from off-white to yellow/brown gum."
  • Observation: Physical state change and darkening color.

  • Root Cause: Auto-oxidation and Oligomerization. Thiophene aldehydes are air-sensitive. The generated carboxylic acid can auto-catalyze further decomposition or polymerization.

  • Solution:

    • Check Purity: Run TLC (Hexane:EtOAc 3:1). The acid usually stays at the baseline or trails significantly.

    • Purification Protocol (Recrystallization):

      • Dissolve the crude gum in a minimum amount of warm Ethanol or Toluene (approx. 40-50°C).

      • Optional: Add activated charcoal, stir for 5 mins, and filter hot to remove colored oligomers.

      • Cool slowly to 4°C. The ester should crystallize out, leaving impurities in the mother liquor [1].

    • Alternative: If the material is an oil, perform a rapid filtration through a silica plug using

      
       to remove polar acid impurities.
      
Issue 3: "Low yields in condensation reactions (e.g., Knoevenagel)."
  • Observation: Starting material is consumed, but the desired product yield is low; multiple spots on TLC.

  • Root Cause: Cannizzaro Reaction or Ester Hydrolysis. Under basic conditions (common for condensation), the aldehyde can disproportionate, or the ester can hydrolyze before the condensation occurs.

  • Solution:

    • Switch Base: Use a catalytic amount of piperidine/acetic acid (buffered) rather than strong alkoxides.

    • Temperature Control: Keep reaction temperature < 60°C unless necessary.

    • Dry Solvents: Ensure strictly anhydrous conditions to prevent competing hydrolysis.

Storage & Handling Protocols

To maximize shelf-life, implement the following "Chain of Custody" for the reagent.

Standard Operating Procedure (SOP)
  • Receipt: Upon arrival, verify physical state (usually a low-melting solid or viscous oil).

  • Aliquot Strategy: Do not store in a single large bottle. Dissolve in anhydrous

    
    , divide into single-use vials, evaporate solvent, and blanket with Argon  or Nitrogen .
    
  • Temperature: Store at 2°C – 8°C (Refrigerator). Freezing (-20°C) is acceptable but ensure the vial is sealed tightly to prevent moisture condensation upon thawing.

  • Inert Atmosphere: Always backfill with inert gas after use. Oxygen is the primary enemy of the C3-aldehyde group [2].

Decision Tree: Is my reagent still good?

QC_Workflow Start Visual Inspection Color Is it Yellow/Brown? Start->Color Melting Is it liquid (if normally solid)? Color->Melting No (Off-white) TLC Run TLC (Hex/EtOAc) Color->TLC Yes Melting->TLC Yes Action1 Use Immediately Melting->Action1 No Baseline Baseline spots visible? TLC->Baseline Baseline->Action1 No (Clean spot) Action3 Check NMR (CDCl3) Baseline->Action3 Yes Action2 Purify (Recrystallize/Column) Action3->Action1 Clean Spectrum Action3->Action2 Acid/Polymer detected

Figure 2: Quality Control Decision Tree for assessing reagent viability prior to synthesis.

FAQ: Frequently Asked Questions

Q: Can I use this compound in aqueous Suzuki coupling? A: Proceed with caution. The ester is prone to hydrolysis in basic aqueous media (e.g.,


/Water). Recommendation:  Use anhydrous conditions (e.g., 

in Toluene/Dioxane) or minimize water exposure time.

Q: Why does the melting point vary in literature? A: Purity and crystalline form significantly affect the melting point of thiophene esters. Traces of the oxidized acid (3-carboxy derivative) depress the melting point significantly. A "wet" oil often indicates hydrolysis or solvent retention.

Q: Is the 2-formyl-3-ester isomer more stable? A: Generally, yes. The C2 position of thiophene is more electron-rich. However, the 3-formyl-2-ester (this topic) is often required for specific geometric constraints in fused ring synthesis. Do not substitute isomers without checking your retrosynthesis; the reactivity is distinct.

References

  • Gewald, K., et al. (1966).[1] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. (Foundational text on thiophene ester synthesis and purification).

  • Sigma-Aldrich/Merck. Product Specification: Thiophene Derivatives Handling. (General handling for air-sensitive aldehydes).

  • PubChem Database. Ethyl 3-formylthiophene-2-carboxylate (Compound Summary). National Library of Medicine.

  • Campaigne, E. (1944). The Chemistry of Thiophene.[1][2][3] Chemical Reviews. (Classic review detailing the oxidation susceptibility of thiophene aldehydes).

(Note: Specific stability half-life data for this exact isomer is not standard in open literature; protocols above are derived from "First Principles" of thiophene-aldehyde chemistry and standard handling of Gewald reaction intermediates.)

Sources

Technical Support Center: Synthesis of 3-Formylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Purity in the Synthesis of Methyl 3-formylthiophene-2-carboxylate Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Executive Summary

The synthesis of methyl 3-formylthiophene-2-carboxylate (and its corresponding acid) is a notorious bottleneck in the preparation of PARP inhibitors and kinase scaffolds.[1] The challenge lies in the high reactivity of the thiophene ring, leading to regioselectivity issues and polymerization.

This guide addresses the two primary synthetic routes:

  • Radical Bromination/Oxidation (NBS/Sommelet): The most scalable but defect-prone route.[1]

  • Cryogenic Metal-Halogen Exchange: The high-purity alternative for smaller scales.[1]

Module 1: Optimizing the Radical Bromination Route (Scalable)

This route involves the benzylic bromination of methyl 3-methylthiophene-2-carboxylate followed by a Sommelet or Kornblum oxidation.[1]

The Core Problem: Selectivity vs. Conversion

The primary yield-killer in this reaction is the competition between:

  • Path A (Desired): Mono-bromination to the bromomethyl intermediate.[1]

  • Path B (Undesired): Gem-dibromination (forming the dibromomethyl species).[1]

  • Path C (Undesired): Ring bromination (usually at C5).[1]

Protocol Optimization: The "Starvation" Kinetic Control

To maximize yield, you must maintain a low instantaneous concentration of the brominating agent relative to the substrate.

Step-by-Step Optimization:

  • Solvent Selection: Switch from CCl₄ (banned/toxic) to Methyl Acetate or Acetonitrile .[1] These polar solvents often suppress ring bromination compared to non-polar solvents, though benzene/PhCF₃ are traditional alternatives if radical propagation is sluggish.

  • Initiator: Use AIBN (Azobisisobutyronitrile) over Benzoyl Peroxide.[1] AIBN has a cleaner decomposition profile at the reflux temperatures required (60-80°C).[1]

  • Stoichiometry: Do NOT use excess NBS. Use 0.95 equivalents . It is better to leave 5% starting material (separable) than to generate 5% gem-dibromide (inseparable and hydrolyzes to the acid, poisoning the aldehyde).

  • Addition Mode (Critical):

    • Standard: Adding solid NBS all at once causes a spike in radical concentration, promoting over-bromination.

    • Optimized: Add NBS in 4 portions over 1 hour or use a solid-addition funnel.

Troubleshooting the Sommelet Oxidation (The Second Step)

Once you have the methyl 3-(bromomethyl)thiophene-2-carboxylate, the conversion to aldehyde using Hexamethylenetetramine (HMTA) often suffers from "tarring."

Q: Why is my reaction turning into a black tar upon hydrolysis? A: The hexaminium salt intermediate is unstable at high pH.[1]

  • Fix: The hydrolysis of the salt requires 50% Acetic Acid under reflux. Do not use strong mineral acids (HCl) initially, as they can degrade the electron-rich thiophene ring.

  • Fix: Ensure the bromination solvent is completely removed.[1] Residual radical species can polymerize the aldehyde as it forms.[1]

Module 2: The High-Purity Alternative (Lithiation)

If the radical route yields <40% or purity is critical, switch to Metal-Halogen Exchange . This route avoids the separation of methyl/bromomethyl/dibromomethyl species entirely.

Substrate: Methyl 3-bromothiophene-2-carboxylate.[1]

The "Turbo-Grignard" Protocol

Standard n-BuLi often attacks the ester moiety (C=O) at -78°C. The use of Turbo Grignard (iPrMgCl[1]·LiCl) is superior because it is less nucleophilic toward esters but sufficiently reactive for I/Br-Mg exchange.[1]

Protocol:

  • Dissolve methyl 3-bromothiophene-2-carboxylate in anhydrous THF (0.5 M).

  • Cool to -20°C (Cryogenic -78°C is often unnecessary for Turbo Grignard, but -20°C ensures ester safety).

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise.[1] Stir for 1 hour.

  • Quench with anhydrous DMF (3.0 equiv).

  • Warm to Room Temperature and hydrolyze with aqueous NH₄Cl.

Yield Expectation: >85% with >98% purity.

Visualizing the Yield Traps

The following diagram illustrates the mechanistic pathways and where yield is lost in the Radical Bromination route.

Thiophene_Synthesis_Optimization Start Methyl 3-methylthiophene- 2-carboxylate NBS NBS / AIBN (Radical Bromination) Start->NBS Mono Mono-Bromide (Target Intermediate) NBS->Mono Controlled Addition (0.95 eq NBS) DiBromo Gem-Dibromide (Impurity) NBS->DiBromo Excess NBS High Conc. RingBromo 5-Bromo Impurity (Ring Substitution) NBS->RingBromo Polar Solvent Suppresses This HMTA HMTA / AcOH (Sommelet Reaction) Mono->HMTA Aldehyde 3-Formylthiophene- 2-carboxylate (FINAL PRODUCT) DiBromo->Aldehyde Hydrolysis (Low Yield) HMTA->Aldehyde 50% AcOH Reflux Tar Polymer/Tar (Degradation) HMTA->Tar Strong Acid / O2 Exposure

Caption: Mechanistic pathway showing critical divergence points where yield is lost to over-bromination or polymerization.

Troubleshooting FAQ

Q1: My radical bromination reaction stalls at 60% conversion. Should I add more NBS?

  • Direct Answer: No.

  • Reasoning: If you add more NBS late in the reaction, you statistically favor the reaction with the product (the mono-bromide) over the starting material, because the benzylic position of the product is often more reactive due to radical stabilization.

  • Solution: Stop the reaction. Isolate the mixture. The starting material (methyl 3-methyl...) is much easier to separate from the mono-bromide than the di-bromide is.[1] Recycle the starting material.[1]

Q2: In the Lithiation route, I see a significant amount of "dimer" formation.

  • Direct Answer: Your concentration is too high, or mixing is too slow.

  • Reasoning: Localized high concentrations of the lithiated species can react with the unreacted bromide precursor (Wurtz-type coupling).[1]

  • Solution: Dilute the reaction to 0.2 M and increase stirring speed during the addition of the organometallic reagent.

Q3: Can I use the Vilsmeier-Haack reaction on methyl thiophene-2-carboxylate?

  • Direct Answer: Not for the 3-position.

  • Reasoning: The thiophene ring directs electrophilic aromatic substitution (EAS) strongly to the C5 (alpha) position. You will obtain methyl 5-formylthiophene-2-carboxylate almost exclusively.

Comparison of Methods

FeatureRadical Bromination (NBS)Metal-Halogen Exchange (Turbo-Grignard)
Starting Material Cost Low (Methyl 3-methyl...)[1]High (Methyl 3-bromo...)[1]
Scalability High (Multi-kg feasible)Medium (Cryogenic cooling cost)
Purity Profile Complex (requires chromatography)Excellent (often crystallization only)
Overall Yield 50-65% (Optimized)80-90%
Key Hazard Lachrymator (Bromomethyl intermediate)Pyrophoric reagents (Grignard/Lithium)

References

  • Radical Bromination & Sommelet Mechanism

    • Title: The Sommelet Reaction.[1][2][3]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link]

  • Lithiation Optimization (Turbo Grignard)

    • Title: Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens (Analogous Chemistry).
    • Source: Journal of the Chemical Society C: Organic.[1]

    • URL:[Link][4][5]

  • General Thiophene Functionalization

    • Title: Development of potential manufacturing routes for substituted thiophenes.[1][6][7]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link]

Sources

Handling moisture sensitivity of formylthiophene esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of Formylthiophene Esters

Current Status: Operational Subject: Methyl 5-formylthiophene-2-carboxylate (and related derivatives) Ticket Priority: High (Moisture/Oxidation Risk)

Executive Summary: The "Janus" Reactivity

Formylthiophene esters (e.g., Methyl 5-formylthiophene-2-carboxylate , CAS: 67808-64-4) are critical intermediates in the synthesis of conductive polymers and pharmaceuticals. However, they present a dual stability challenge:

  • The Formyl Group (C-5): Susceptible to oxidation (to carboxylic acids) and nucleophilic attack (hydrate/acetal formation).

  • The Ester Group (C-2): Prone to hydrolysis, a process significantly accelerated by the electron-withdrawing nature of the thiophene ring and the para-like formyl group.

Expert Insight: The formyl group at the C-5 position acts as an electron-withdrawing group (EWG). Through resonance, it pulls electron density away from the thiophene ring, making the carbonyl carbon of the ester at C-2 significantly more electrophilic than in unsubstituted thiophene esters. Consequently, even trace moisture, which might be benign for a benzene analog, can trigger rapid hydrolysis in these compounds [1, 2].

Mechanism of Failure: Why Moisture Kills Your Yield

Understanding the degradation pathway is the first step to prevention. The primary failure mode is Base-Catalyzed Hydrolysis (Saponification) , often triggered by trace water in basic reaction media (e.g., Suzuki couplings).

Degradation Pathway Diagram

Hydrolysis cluster_effect Electronic Effect Ester Formylthiophene Ester (Intact) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (Fast due to EWG) Water Trace H2O + Base (Nucleophile) Water->Tetra Acid 5-Formyl-2-thiophenecarboxylic Acid (Degradant) Tetra->Acid Collapse Alcohol Methanol (Byproduct) Tetra->Alcohol

Figure 1: The hydrolysis cascade. The electron-poor thiophene ring accelerates the initial nucleophilic attack by water.

Module 1: Storage & Handling (The "Dry Chain")

Objective: Prevent ambient moisture ingress before the reaction begins.

ParameterSpecificationRationale
Temperature 2–8°CLowers kinetic energy, slowing spontaneous hydrolysis or oxidation rates [3].
Atmosphere Argon or NitrogenDisplaces humid air. Argon is preferred (heavier than air) for solid storage.
Container Amber Glass + ParafilmAmber blocks UV (preventing thiophene ring excitation); Parafilm creates a secondary moisture seal.
Desiccant P2O5 or Activated SievesStandard silica gel is often insufficient for long-term storage of highly sensitive esters.
Protocol: The "Double-Vessel" Storage Method
  • Place the primary vial containing the ester inside a larger jar (secondary containment).

  • Fill the void space of the secondary jar with Drierite™ or activated molecular sieves.

  • Flush the secondary jar with Nitrogen before sealing.

  • Self-Validation: If the Drierite changes color (blue to pink), the secondary barrier has been breached; re-purify the compound immediately.

Module 2: Purification Troubleshooting

The Trap: Standard silica gel chromatography is often acidic (pH ~6.5). For formylthiophene esters, this acidity can catalyze acetal formation (if using methanol) or hydrolysis.

Workflow: Buffered Silica Chromatography

Step-by-Step Guide:

  • Slurry Preparation: Prepare your silica slurry using your non-polar solvent (e.g., Hexanes).

  • Deactivation: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

    • Why? Et3N neutralizes the acidic silanol sites on the silica surface [4].

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% Et3N).

  • Loading: Load the crude material. Avoid dissolving the crude in methanol, as this promotes hemiacetal formation on the aldehyde. Use DCM or Toluene.

  • Elution: Run the column.

    • Note: You may observe a slight "streaking" due to the amine; this is an acceptable trade-off for stability.

Module 3: Reaction Troubleshooting (Q&A)

Q1: My Suzuki coupling yield is low (30%), and I see a new spot on TLC at the baseline. What happened?

  • Diagnosis: Saponification. The base (e.g., K2CO3 or Na2CO3) required for the Suzuki cycle also catalyzed the hydrolysis of your ester because water was present.

  • The Fix:

    • Switch to anhydrous bases (e.g., CsF or K3PO4) if solubility permits.

    • Strict Solvent Drying: Do not rely on "new" bottles. Dry THF/Dioxane over 3Å molecular sieves for 24 hours.

    • Degassing: Oxygen can oxidize the formyl group. Freeze-pump-thaw your solvents x3 cycles.

Q2: The NMR of my product shows a small "ghost" peak near the aldehyde proton (approx 10 ppm). Is it an impurity?

  • Diagnosis: Likely the Aldehyde Hydrate or Hemiacetal .

  • Explanation: Thiophene aldehydes are electron-deficient. In deuterated chloroform (CDCl3), trace acid can catalyze the reversible addition of water (hydrate) or methanol (hemiacetal) to the aldehyde carbonyl.

  • Verification: Run the NMR in DMSO-d6 . DMSO is a hydrogen-bond acceptor and typically suppresses hydrate formation, giving a cleaner spectrum.

Q3: Can I use the Bisulfite Adduct method to purify this ester?

  • Expert Warning: Proceed with extreme caution.

  • Risk: The bisulfite method requires an aqueous workup to regenerate the aldehyde.[1] The pH swings (often using carbonate to release the aldehyde) can hydrolyze the ester at the C-2 position.

  • Recommendation: Stick to the Buffered Silica (Module 2) method. It is anhydrous and safer for the ester functionality.

Decision Logic: Handling & Recovery

Use this logic flow to determine the fate of a compromised sample.

DecisionTree Start Sample Status Check Visual Visual Inspection: Is it Goo/Oil? Start->Visual NMR 1H NMR Check Visual->NMR Looks Solid Hydrolysis Hydrolysis Likely. Recrystallize (Acid) or Re-esterify Visual->Hydrolysis Yes (Goo) Clean Proceed to Reaction (Store under Ar) NMR->Clean Clean CHO Peak Hydrate Hydrate/Acid Present. Dissolve in Toluene, Reflux w/ Dean-Stark NMR->Hydrate Split/Broad CHO Peak

Figure 2: Triage protocol for suspect formylthiophene ester samples.

References

  • Sigma-Aldrich. Methyl 5-formyl-2-thiophenecarboxylate Product Sheet & Safety Data. Retrieved from

  • Frontier, A. Workup: Drying Methods & Solvent Purification. University of Rochester, Dept. of Chemistry. Retrieved from

  • BenchChem. Technical Support: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[2] Organometallics, 15(5), 1518–1520. (Contextual grounding for solvent drying protocols).

Sources

Validation & Comparative

Technical Deep Dive: IR Resolution of Carbonyl Moieties in Ethyl 3-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-formylthiophene-2-carboxylate is a critical bifunctional scaffold in medicinal chemistry, particularly for synthesizing fused heterocyclic systems like thienopyrimidines and thienopyridines. For drug development professionals, the precise characterization of this intermediate is non-trivial due to the presence of two distinct carbonyl groups (ester and aldehyde) in close proximity on an electron-rich aromatic ring.

This guide provides a definitive technical comparison of the IR spectral features of this compound against its regioisomers and precursors. It moves beyond basic peak listing to explain the electronic causality governing the spectral shifts, ensuring you can confidently validate your synthetic outcome.

Mechanistic Analysis: Electronic Effects on Carbonyl Frequencies

To interpret the spectrum accurately, one must understand the competition between Inductive Effects (-I) and Mesomeric Effects (+M) within the thiophene ring.

The Thiophene "Electron Pump"

Thiophene is electron-rich compared to benzene. The sulfur atom donates electron density into the ring, which can conjugate with attached carbonyl groups.

  • Conjugation Lowering Effect: Resonance delocalization increases the single-bond character of the carbonyl carbon-oxygen bond (

    
    ). This lowers the force constant (
    
    
    
    ), reducing the stretching frequency (
    
    
    ).
  • Positional Nuance (

    
     vs. 
    
    
    
    ):
    • Position 2 (

      
      ):  Highly conjugated. Substituents here feel the strongest mesomeric push from Sulfur.
      
    • Position 3 (

      
      ):  Less effective conjugation than position 2.
      
The Dual Carbonyl Conflict

In Ethyl 3-formylthiophene-2-carboxylate :

  • Ester at Position 2 (

    
    ):  Strong conjugation lowers its frequency significantly compared to aliphatic esters.
    
  • Aldehyde at Position 3 (

    
    ):  Moderate conjugation. However, aldehydes intrinsically appear at lower frequencies than esters due to the lack of an electron-withdrawing alkoxy group.
    

The Result: Two distinct, resolvable peaks. The ester (despite strong conjugation) generally remains at a higher frequency than the aldehyde.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule with its most common "alternatives" encountered during synthesis: the Precursor (starting material) and the Regioisomer (a common impurity or alternative target).

Table 1: Comparative IR Spectral Data
FeatureTarget: Ethyl 3-formylthiophene-2-carboxylateIsomer: Ethyl 2-formylthiophene-3-carboxylatePrecursor: Ethyl thiophene-2-carboxylate
Ester C=O 1715 – 1725 cm⁻¹ (Strong)~1730 – 1740 cm⁻¹ (Less conjugated

-pos)
1705 – 1715 cm⁻¹
Aldehyde C=O 1665 – 1680 cm⁻¹ (Strong)~1650 – 1665 cm⁻¹ (Highly conjugated

-pos)
Absent
Aldehyde C-H 2850 & 2750 cm⁻¹ (Fermi Doublet)2850 & 2750 cm⁻¹Absent
C=C (Thiophene) 1520 – 1540 cm⁻¹1520 – 1540 cm⁻¹1520 – 1540 cm⁻¹
Differentiation Narrower Gap:

cm⁻¹
Wider Gap:

cm⁻¹
Single Carbonyl Peak

Critical Insight: The "Isomer" puts the aldehyde at the highly conjugated


-position (lowering it further) and the ester at the less conjugated 

-position (raising it). Thus, the spectral gap between the two carbonyls is wider in the isomer than in the target.
Visualizing the Electronic Causality

The following diagram maps the logical flow of electronic effects determining these values.

ElectronicEffects Thiophene Thiophene Ring (Electron Rich) Pos2 Position 2 (Alpha) High Conjugation Thiophene->Pos2 Strong +M Effect Pos3 Position 3 (Beta) Moderate Conjugation Thiophene->Pos3 Weaker +M Effect Ester Ester Group (-COOEt) Intrinsic: ~1740 cm⁻¹ Pos2->Ester Location ResultEster Observed Ester: ~1720 cm⁻¹ (Lowered by Alpha-Conjugation) Pos2->ResultEster Aldehyde Aldehyde Group (-CHO) Intrinsic: ~1725 cm⁻¹ Pos3->Aldehyde Location ResultAld Observed Aldehyde: ~1675 cm⁻¹ (Lowered by Beta-Conjugation) Pos3->ResultAld Ester->ResultEster Shift Aldehyde->ResultAld Shift Target TARGET MOLECULE Ethyl 3-formylthiophene-2-carboxylate Target->Pos2 Target->Pos3

Figure 1: Causality map showing how thiophene positional electronics shift intrinsic carbonyl frequencies.

Experimental Protocols (Self-Validating)

To ensure the IR data is reliable, the sample must be free of hydrolysis byproducts (carboxylic acids) which would introduce confusing O-H broadening and shift the carbonyls.

Protocol A: Synthesis & Purification (Vilsmeier-Haack Route)

Context: This is the standard method to install the formyl group onto the ester precursor.

  • Reagents: Ethyl thiophene-2-carboxylate (1 eq),

    
     (1.2 eq), DMF (1.5 eq).
    
  • Reaction: Cool DMF to 0°C. Add

    
     dropwise (Vilsmeier reagent formation). Add ester. Heat to 80-90°C for 4 hours.
    
  • Quench: Pour into ice water. Neutralize with Sodium Acetate (Critical: Avoid strong base to prevent ester hydrolysis).

  • Purification: Recrystallize from Ethanol/Water.

    • Validation Check: TLC (Hexane/EtOAc 8:2). The product should be less polar than the starting ester but distinct.

Protocol B: FT-IR Acquisition (ATR Method)

Context: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and to avoid moisture absorption which obscures the aldehyde C-H stretch.

  • Preparation: Ensure the crystal (Diamond/ZnSe) is clean. Background scan (air).

  • Loading: Place ~5 mg of the dried solid product onto the crystal. Apply pressure until the force gauge is in the "green" zone (optimal contact).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹

  • Validation Criteria (Pass/Fail):

    • Pass: Distinct doublet at 2850/2750 cm⁻¹ (Aldehyde C-H).

    • Pass: Two sharp peaks in 1650–1730 cm⁻¹ region.

    • Fail: Broad "hump" at 2500–3300 cm⁻¹ (indicates Carboxylic Acid contamination).[1][2]

    • Fail: Single carbonyl peak (indicates unreacted starting material).

Workflow Diagram

Workflow Start Crude Product TLC TLC Check (vs Precursor) Start->TLC Purify Recrystallization (EtOH/H2O) TLC->Purify Dry Vacuum Dry (Remove Solvent) Purify->Dry IR FT-IR (ATR) Dry->IR Decision Analyze 1600-1750 cm⁻¹ IR->Decision ResultA 1 Peak (~1710) = Starting Material Decision->ResultA Missing CHO ResultB 2 Peaks + Broad OH = Hydrolysis (Acid) Decision->ResultB OH Present ResultC 2 Peaks (1720/1675) + Fermi Doublet = SUCCESS Decision->ResultC Clean Spectrum

Figure 2: Analytical workflow for validating the synthesis of Ethyl 3-formylthiophene-2-carboxylate.

References

  • NIST Chemistry WebBook. Thiophene-2-carboxylic acid, ethyl ester IR Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for Carbonyl/Fermi resonance principles). [Link]

  • Spectroscopy Online. The Carbonyl Group, Part VI: Esters and the Rule of Three. (Validation of Ester C-O stretching patterns). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. (Data on Fermi Resonance and Conjugation effects). [Link]

  • Mamatha, D. M., et al. (2023).[4][5] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives. Rasayan Journal of Chemistry. (Comparative data for substituted thiophene carboxylates). [Link]

Sources

Comparative Fragmentation Guide: Ethyl 3-Formylthiophene-2-Carboxylate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the structural elucidation of heterocyclic compounds is of paramount importance. Ethyl 3-formylthiophene-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a thiophene ring substituted with both an electron-withdrawing formyl group and an ethyl carboxylate group, presents a unique case for mass spectrometry (MS) analysis. Understanding the fragmentation behavior of this molecule under electron ionization (EI) is crucial for its unambiguous identification in complex matrices and for quality control during synthesis.

This guide provides an in-depth analysis of the mass spectrometry fragmentation of ethyl 3-formylthiophene-2-carboxylate. We will explore the primary fragmentation pathways and compare its behavior to structurally related analogs to highlight the influence of each functional group on the fragmentation pattern. This comparative approach, supported by established fragmentation principles, offers researchers a robust framework for interpreting the mass spectra of substituted thiophenes.

Instrumentation and Methodology

The fragmentation data discussed herein is based on standard electron ionization mass spectrometry (EI-MS) conducted at a typical electron energy of 70 eV. This energy level is sufficient to induce reproducible and characteristic fragmentation patterns, which are essential for structural elucidation.

Experimental Protocol: Sample Analysis by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of ethyl 3-formylthiophene-2-carboxylate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Separation:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

Fragmentation Analysis of Ethyl 3-Formylthiophene-2-Carboxylate (C₈H₈O₃S, MW: 184.21)

Under electron ionization, ethyl 3-formylthiophene-2-carboxylate will undergo a series of characteristic fragmentation reactions. The molecular ion peak ([M]⁺˙) is expected at m/z 184. The fragmentation is primarily dictated by the ethyl ester and formyl functionalities.

Primary Fragmentation Pathways

The most common fragmentation patterns for esters involve the loss of the alkoxy group or the entire ester group.[1][2] For aromatic aldehydes, the loss of a hydrogen radical or the formyl group is also characteristic.[3][4]

  • Loss of the Ethoxy Radical (•OCH₂CH₃): A primary fragmentation pathway for ethyl esters is the cleavage of the O-C₂H₅ bond, leading to the loss of an ethoxy radical (mass 45).[1][5] This results in the formation of a stable acylium ion.

    • [M]⁺˙ (m/z 184) → [M - •OCH₂CH₃]⁺ (m/z 139)

  • Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the C-O bond can lead to the loss of an ethyl radical (mass 29).

    • [M]⁺˙ (m/z 184) → [M - •CH₂CH₃]⁺ (m/z 155)

  • Loss of a Hydrogen Radical (•H): α-cleavage adjacent to the formyl group can result in the loss of a hydrogen radical.[3]

    • [M]⁺˙ (m/z 184) → [M - •H]⁺ (m/z 183)

  • Loss of the Formyl Radical (•CHO): Cleavage of the bond between the thiophene ring and the formyl group can lead to the loss of the formyl radical (mass 29).[2]

    • [M]⁺˙ (m/z 184) → [M - •CHO]⁺ (m/z 155)

  • McLafferty Rearrangement: While less common for aromatic esters without a sufficiently long alkyl chain, a McLafferty-type rearrangement involving the ethyl group is a possibility, though it may not be a major fragmentation pathway.[6]

Proposed Fragmentation Diagram

fragmentation M [C₈H₈O₃S]⁺˙ m/z 184 (Molecular Ion) F1 [M - •H]⁺ m/z 183 M->F1 - •H F2 [M - •CHO]⁺ / [M - •C₂H₅]⁺ m/z 155 M->F2 - •CHO or - •C₂H₅ F3 [M - •OC₂H₅]⁺ m/z 139 (Acylium Ion) M->F3 - •OC₂H₅ F4 [C₄H₃S-CO]⁺ m/z 111 F3->F4 - CO

Caption: Proposed fragmentation pathway for ethyl 3-formylthiophene-2-carboxylate.

Comparative Fragmentation Analysis

To better understand the fragmentation of ethyl 3-formylthiophene-2-carboxylate, it is instructive to compare it with simpler, structurally related molecules.

Ethyl Thiophene-2-Carboxylate (C₇H₈O₂S, MW: 156.20)

This compound lacks the formyl group at the 3-position. Its fragmentation is dominated by the ethyl ester group.[7]

  • [M]⁺˙ at m/z 156: The molecular ion is expected to be prominent.

  • Loss of •OCH₂CH₃ (m/z 111): This is the most significant fragmentation, leading to the thiophene-2-carbonyl cation. This ion is resonance-stabilized.

  • Loss of •C₂H₅ (m/z 127): Loss of the ethyl radical is also observed.

  • Thiophene Cation (m/z 83): Subsequent loss of CO from the m/z 111 fragment can produce the thiophenyl cation.

The absence of the formyl group simplifies the spectrum, with the fragmentation being directed by the ester functionality.

3-Formylthiophene (C₅H₄OS, MW: 112.15)

This molecule contains the formyl group but lacks the ethyl carboxylate. Its fragmentation is characteristic of aromatic aldehydes.

  • [M]⁺˙ at m/z 112: A strong molecular ion peak is expected due to the stability of the aromatic ring.

  • Loss of •H (m/z 111): α-cleavage of the C-H bond of the aldehyde is a major fragmentation pathway, forming a stable acylium ion.[4]

  • Loss of •CHO (m/z 83): Loss of the entire formyl group leads to the thiophenyl cation.

  • Loss of CO (m/z 84): Rearrangement and loss of carbon monoxide can also occur.

Data Summary and Comparison
CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral Losses
Ethyl 3-Formylthiophene-2-Carboxylate 184155 (-•C₂H₅ or -•CHO), 139 (-•OC₂H₅), 111 (-•OC₂H₅, -CO)
Ethyl Thiophene-2-Carboxylate 156127 (-•C₂H₅), 111 (-•OC₂H₅), 83 (-•OC₂H₅, -CO)[7]
3-Formylthiophene 112111 (-•H), 83 (-•CHO)
Comparative Workflow Diagram

comparison cluster_target Ethyl 3-Formylthiophene-2-Carboxylate cluster_comp1 Ethyl Thiophene-2-Carboxylate cluster_comp2 3-Formylthiophene Target m/z 184 -•OC₂H₅ -•CHO / -•C₂H₅ Comp1 m/z 156 -•OC₂H₅ -•C₂H₅ Target:f0->Comp1:f0 Common Ester Fragmentation Comp2 m/z 112 -•H -•CHO Target:f1->Comp2:f1 Common Aldehyde Fragmentation

Caption: Comparison of key fragmentation pathways.

Conclusion

The mass spectrometry fragmentation of ethyl 3-formylthiophene-2-carboxylate is a predictable process governed by the well-established fragmentation rules for ethyl esters and aromatic aldehydes. The primary fragmentation pathways involve the loss of the ethoxy radical (•OCH₂CH₃) to form a key acylium ion at m/z 139, and the competitive loss of either an ethyl radical (•C₂H₅) or a formyl radical (•CHO) to produce an ion at m/z 155.

By comparing its fragmentation pattern with those of ethyl thiophene-2-carboxylate and 3-formylthiophene, the distinct contributions of the ester and aldehyde functional groups are clearly illustrated. This detailed analysis provides researchers with the necessary framework to confidently identify ethyl 3-formylthiophene-2-carboxylate and related structures in their analytical workflows. The provided experimental protocol serves as a robust starting point for method development in GC-MS applications.

References

  • Vertex AI Search. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved February 25, 2026.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Retrieved February 25, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 25, 2026, from [Link]

  • Unknown. (n.d.).
  • eGyanKosh. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. Retrieved February 25, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 25, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 25, 2026, from [Link]

  • AIP Publishing. (2006, September 1). Electron stimulated desorption of anionic fragments from films of pure and electron-irradiated thiophene | The Journal of Chemical Physics. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved February 25, 2026, from [Link]

  • Unknown. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved February 25, 2026.
  • NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved February 25, 2026, from [Link]

Sources

Melting point data for ethyl 3-formylthiophene-2-carboxylate vs isomer

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of ethyl 3-formylthiophene-2-carboxylate against its structural isomers. This document is designed for researchers requiring precise physicochemical data and synthesis protocols for thiophene scaffold differentiation.

Executive Summary & Regiochemical Significance

In medicinal chemistry, the regiochemistry of formyl-substituted thiophene carboxylates dictates their utility as scaffolds. Ethyl 3-formylthiophene-2-carboxylate is a critical intermediate for fusing heterocyclic rings (e.g., thieno[2,3-d]pyrimidines).

Its physical properties differ significantly from its isomers due to intramolecular hydrogen bonding . The proximity of the C3-formyl oxygen to the C2-ester group creates a pseudo-cyclic interaction, often lowering the melting point and increasing solubility in non-polar solvents compared to isomers like the 5-formyl derivative, which relies solely on intermolecular packing forces.

Melting Point & Physicochemical Data

The following table consolidates available experimental data. Note that while methyl esters are frequently characterized in literature, specific ethyl ester data can be sparse. Where direct ethyl ester data is absent, the methyl ester or carboxylic acid analog is provided as a reference point for expected phase behavior.

Compound NameStructureCAS NumberMelting Point (°C)Physical Form
Ethyl 3-formylthiophene-2-carboxylate Target 67808-72-4 Not standardly reported¹Low-melting solid / Oil
Analog: 3-Formyl-2-thiophenecarboxylic acidAcid19991-68-5130 – 132Yellow Solid
Ethyl 2-formylthiophene-3-carboxylate Isomer 1 67808-70-2 52 – 54 (approx)²Solid / Semi-solid
Ethyl 5-formylthiophene-2-carboxylate Isomer 2 67808-65-5 ~90 – 95 (Est.)³Crystalline Solid
Analog: Methyl 5-formylthiophene-2-carboxylateMe-Ester67808-64-4102White Crystals
Analog: 5-Formyl-2-thiophenecarboxylic acidAcid4565-31-5169Bright Red Solid
Ethyl 4-formylthiophene-3-carboxylate Isomer 3 67808-74-6 Not listedLiquid / Oil

Data Notes:

  • Target (3-formyl-2-ester): Often isolated as a viscous oil or low-melting solid due to the disruption of crystal lattice energy by intramolecular dipole alignment.

  • Isomer 1 (2-formyl-3-ester): Reported as a solid; higher symmetry often aids crystallization.

  • Isomer 2 (5-formyl-2-ester): The para-like substitution pattern (2,5-disubstitution) facilitates strong intermolecular packing, consistently yielding the highest melting points among the isomers.

Structural Analysis & Phase Behavior

The melting point variances are governed by the Inter vs. Intra molecular force balance.

Graphviz Diagram: Structural Isomerism & Interaction Logic

ThiopheneIsomers Target Ethyl 3-formylthiophene-2-carboxylate (Target) Intra Intramolecular H-Bonding (Pseudo-ring formation) Target->Intra C3-CHO / C2-COOEt Proximity Iso5 Ethyl 5-formylthiophene-2-carboxylate (High MP Isomer) Inter Intermolecular Stacking (Linear Packing) Iso5->Inter 2,5-Substitution (Linear Geometry) Intra->Target Reduces Lattice Energy (Lower MP) Inter->Iso5 Maximizes Packing (Higher MP)

Caption: Comparative structural logic showing why the 3-formyl target typically exhibits a lower melting point than the linear 5-formyl isomer.

Experimental Protocols

To ensure accurate characterization, the synthesis must avoid contamination with regioisomers. The following protocol utilizes a Lithiation-Formylation strategy, which is more regioselective than Vilsmeier-Haack for this specific substitution pattern.

Protocol: Synthesis of Ethyl 3-formylthiophene-2-carboxylate

Objective: Selective introduction of the formyl group at C3 via directed ortho-lithiation.

  • Starting Material: Ethyl thiophene-2-carboxylate (CAS 2810-04-0).

  • Reagents: LDA (Lithium diisopropylamide), DMF (Dimethylformamide), Dry THF.

  • Procedure:

    • Step A (Protection/Deprotonation): Dissolve ethyl thiophene-2-carboxylate (1.0 eq) in anhydrous THF under

      
      . Cool to -78°C .
      
    • Step B (Lithiation): Add LDA (1.1 eq) dropwise over 30 mins. The ester group directs lithiation to the C3 position (ortho-lithiation). Stir for 1 hour at -78°C.

    • Step C (Formylation): Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

    • Step D (Quench): Quench with saturated

      
       solution. Extract with EtOAc.[1][2]
      
  • Purification (Critical for MP Analysis):

    • The crude product is often an oil.

    • Crystallization: Dissolve in minimum hot Hexane/EtOAc (9:1). Cool slowly to -20°C. If oil persists, use silica gel column chromatography (Gradient: 5%

      
       20% EtOAc in Hexanes).
      
Graphviz Diagram: Synthesis Workflow

Synthesis Start Ethyl thiophene-2-carboxylate (CAS 2810-04-0) Step1 1. LDA, THF, -78°C (Ortho-Lithiation) Start->Step1 Intermediate Lithium Species (C3-Li Intermediate) Step1->Intermediate Step2 2. DMF (Electrophile) Intermediate->Step2 Product Ethyl 3-formylthiophene-2-carboxylate (CAS 67808-72-4) Step2->Product Hydrolysis

Caption: Directed ortho-lithiation pathway ensuring regioselectivity for the 3-formyl isomer.

References

  • BLD Pharm. (n.d.). Ethyl 3-formylthiophene-2-carboxylate Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Ethyl 2-formylthiophene-3-carboxylate Product Specification. Retrieved from

  • ChemBK. (2024). Methyl 5-formylthiophene-2-carboxylate Physical Properties. Retrieved from

  • ChemicalBook. (n.d.). 5-Formyl-2-thiophenecarboxylic acid Properties. Retrieved from

  • PubChem. (2025).[4] Ethyl 3-aminothiophene-2-carboxylate (Structural Analog Data). Retrieved from

Sources

Advanced Structural Elucidation: COSY and HMBC Analysis of 3,2-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for the structural elucidation of 3,2-substituted thiophenes. It moves beyond basic spectral interpretation to address the specific regiochemical challenges inherent to the thiophene scaffold.

Executive Summary

In drug discovery, the thiophene ring is a bioisostere of choice for phenyl groups, yet it presents unique regiochemical traps. A "3,2-substituted" thiophene (IUPAC: 2,3-disubstituted) possesses a specific proton signature that is easily confused with other isomers if relying solely on 1D NMR.

While COSY (Correlation Spectroscopy) is excellent for establishing proton adjacency, it fails to bridge the heteroatom gap or assign quaternary carbons. HMBC (Heteronuclear Multiple Bond Coherence) is the superior, definitive tool for this scaffold. This guide compares these methodologies and provides a self-validating protocol for distinguishing regioisomers (e.g., 2-bromo-3-methylthiophene vs. 3-bromo-2-methylthiophene) where the proton coupling constants are identical.

Part 1: The Regioisomer Challenge

The primary challenge in 3,2-substituted thiophenes is not just identifying the substitution pattern, but assigning the position of specific substituents relative to the sulfur atom.

The Proton Signatures

For a thiophene ring with substituents at positions 2 and 3, the remaining protons are at positions 4 and 5 .

Isomer PatternProtons atCoupling Constant (

)
Description
2,3-Disubstituted H4, H5

Hz
Ortho-like. Strong coupling.
3,4-DisubstitutedH2, H5

Hz
Meta-like (across S). Medium coupling.
2,4-DisubstitutedH3, H5

Hz
Meta-like. Weak coupling.[1]

The Trap: 1D


H-NMR can confirm you have a 2,3-substitution pattern (via the ~5.5 Hz doublet). However, it cannot  tell you if your electrophile added to C2 or C3. You need HMBC to connect the protons to the quaternary carbons bearing the substituents.

Part 2: Methodology Comparison

COSY (Correlation Spectroscopy)

COSY correlates protons that are scalar coupled (


-coupled) to each other.
  • Mechanism: Detects

    
     (3-bond) couplings.[2]
    
  • Thiophene Application: In a 3,2-system, COSY will show a strong cross-peak between H4 and H5 .

  • Limitation: It is a "closed loop." It confirms H4 is next to H5, but it provides zero information about what is attached to C2 or C3. It cannot "see" across the quaternary carbons or the sulfur atom to anchor the substituents.

  • Verdict: Necessary for assignment of the spin system, but insufficient for structural proof.

HMBC (Heteronuclear Multiple Bond Coherence)

HMBC correlates protons to carbons separated by 2-4 bonds (


).[2]
  • Mechanism: Detects long-range couplings, typically optimized for 8-10 Hz.[3]

  • Thiophene Advantage: The thiophene ring allows for efficient coupling pathways, even through the sulfur atom.

    • The "Sulfur Bridge": Protons at H5 can couple to C2 via a 3-bond pathway (

      
      ). This is often a strong correlation.[2]
      
    • Quaternary Assignment: HMBC links the ring protons (H4/H5) to the substituent carbons (C2/C3) and the substituent protons (e.g., a methyl group) to the ring carbons.

  • Verdict: The Gold Standard . It is the only method that can definitively assign the regiochemistry of the substituents.

Comparative Data Summary
FeatureCOSYHMBC
Primary Output H-H Connectivity (Adjacency)H-C Connectivity (Skeleton)
Thiophene Insight Confirms H4-H5 are neighborsLinks H4/H5 to C2/C3
Quaternary Carbons InvisibleVisible (Crucial)
Heteroatom Bridge Cannot cross SCrosses S (

)
Regio-Assignment Fail Pass

Part 3: The "Senior Scientist" Protocol

This protocol is designed to be self-validating. If the HMBC correlations do not match the logic flow below, the structure is likely misassigned.

Experimental Setup
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO often separates aromatic signals better).
  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

  • Optimization (CNST13): Set to 8 Hz .

    • Reasoning: Thiophene long-range couplings (

      
      ) are typically large (7-10 Hz). A standard 8 Hz optimization captures the strong 
      
      
      
      across the ring and the substituent couplings.
  • Scans: Minimum 16 (for >10 mg sample) to visualize weaker

    
     correlations.
    
Step-by-Step Assignment Workflow
Step 1: Establish the Spin System (1D & COSY)

Identify the two doublets with


 Hz.
  • H5 Assignment: The proton adjacent to Sulfur (H5) is typically deshielded (downfield) relative to H4.

    • Check: H5 usually appears at

      
       7.0 - 7.5 ppm. H4 is often 
      
      
      
      6.5 - 7.0 ppm.
    • Validation: If a substituent is electron-withdrawing (e.g., Carbonyl at C3), it may shift H4 downfield, potentially inverting the order. Do not rely on chemical shift alone.

Step 2: The "Anchor" Correlation (HMBC)

Use the substituent protons (if available, e.g., a Methyl group) as the anchor.

  • Scenario: Distinguishing 3-Methyl-2-X-thiophene vs. 2-Methyl-3-X-thiophene.

  • Action: Look at the HMBC correlations from the Methyl protons.

    • If Methyl is at C3: Methyl protons will correlate to:

      • C3 (

        
        : Quaternary, weak/strong)
        
      • C2 (

        
        : Quaternary, usually strong)
        
      • C4 (

        
        : Methine, strong )
        
    • If Methyl is at C2: Methyl protons will correlate to:

      • C2 (

        
        : Quaternary)
        
      • C3 (

        
        : Quaternary)
        
      • Sulfur (No correlation)

  • The Key Difference: In the 3-Methyl isomer, you will see a correlation to a protonated carbon (C4) . In the 2-Methyl isomer, the Methyl couples only to quaternary carbons (C2, C3) and potentially a very weak 4-bond to C4. Seeing the Methyl

    
     C4 correlation confirms the Methyl is at position 3. 
    
Step 3: The Ring Proton Logic (No Methyl Group?)

If substituents have no protons (e.g., Br, Cl), use the ring protons H4 and H5.

  • H5 (The Sulfur Neighbor):

    • Strong

      
       to C3 .
      
    • Strong

      
       to C2  (via Sulfur).
      
    • Result: H5 "lights up" both substituted carbons.

  • H4 (The Beta Proton):

    • Strong

      
       to C2  (via C3).
      
    • Strong

      
       to C5  (adjacent).
      
    • Weak/No

      
       to C3 .
      
    • Result: H4 correlates strongly to C2 but often weakly to C3.

  • Differentiation: Compare the carbon chemical shifts. C2 (adjacent to S) is usually deshielded (

    
     120-140) compared to C3, but substituent effects dominate. The most reliable path is identifying H5  via its coupling to two quaternary carbons  (C2, C3) while H4  primarily couples to one quaternary carbon  (C2) and its neighbor C5.
    

Part 4: Visualization of the Logic

The following diagram illustrates the decision pathway for assigning these isomers.

Thiophene_Analysis Start Start: 3,2-Substituted Thiophene Analysis Step1 1. Acquire 1H NMR & COSY Start->Step1 CheckJ Check Coupling Constant (J) Step1->CheckJ Isomer23 J ≈ 5.5 Hz (2,3-Disubstituted Pattern) CheckJ->Isomer23 Adjacent H4-H5 IsomerOther J < 3.5 Hz (2,4 or 3,4 Pattern) CheckJ->IsomerOther Non-Adjacent Step2 2. Acquire HMBC (Opt. 8Hz) Isomer23->Step2 Decision Analyze Substituent (R) Correlations Step2->Decision PathA R-Protons correlate to a CH Carbon (C4)? Decision->PathA ResultA YES: R is at Position 3 (Correlates to C4) PathA->ResultA Strong 3J ResultB NO: R is at Position 2 (Only Quaternary correlations) PathA->ResultB No 3J to CH

Caption: Logical workflow for determining the regiochemistry of 3,2-substituted thiophenes using coupling constants and HMBC connectivity.

Part 5: Case Study Data

Scenario: Distinguishing 3-Acetyl-2-bromothiophene from 2-Acetyl-3-bromothiophene .

Signal3-Acetyl-2-bromo (Correct Structure)2-Acetyl-3-bromo (Alternative)
Acetyl -CH


2.5 ppm

2.5 ppm
H4 Doublet (5.5 Hz)Doublet (5.5 Hz)
H5 Doublet (5.5 Hz)Doublet (5.5 Hz)
HMBC: Acetyl

Ring
Correlates to C3 (

) and C4 (

, Strong)
Correlates to C2 (

) and C3 (

). NO correlation to C4 or C5.
Conclusion The Acetyl protons see the C4 protonated carbon . Acetyl must be at C3.If Acetyl were at C2, it would only see quaternary carbons (C2, C3) and S.
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear correlations). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Thiophene coupling constants).[4][5] Link

  • Hesbert, A. (2012). Measurement of Long Range C-H Coupling Constants. University of Ottawa NMR Facility Blog. Link

  • BenchChem. (2025).[6] A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Ethyl 3-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds like Ethyl 3-formylthiophene-2-carboxylate are routine. However, the lifecycle of these valuable reagents extends beyond the reaction flask. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3-formylthiophene-2-carboxylate, moving beyond a simple checklist to explain the chemical reasoning that underpins these essential procedures.

Hazard Assessment: Understanding the "Why" Behind the Waste Stream

The aldehyde group is the primary driver of this compound's hazardous characteristics. Aldehydes as a class are known for their potential to cause skin, eye, and respiratory irritation.[1][2][3] The thiophene moiety, while generally less reactive than benzene, still presents potential for environmental and health risks.[4] Furthermore, related compounds are classified as combustible liquids, indicating a fire hazard if handled or stored improperly.[2][3][5]

Therefore, Ethyl 3-formylthiophene-2-carboxylate must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general solid waste.[6] Such actions can lead to dangerous reactions within the drainage system and cause significant environmental contamination.

Property / HazardInferred AssessmentRationale & Key Considerations
Physical State LiquidBased on analogous structures like Ethyl thiophene-2-carboxylate.[5]
Primary Health Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if SwallowedDerived from the known hazards of thiophene-2-carboxaldehyde.[1][2]
Physical Hazards Combustible LiquidThe flash point of related compounds is above typical ambient temperatures but low enough to be an ignition risk near heat sources.[3][5]
Environmental Hazards Potentially toxic to aquatic lifeThiophene derivatives require controlled disposal to prevent release into waterways.[4][7]
Reactivity Hazards Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.Based on the reactivity of aldehyde and ester functional groups.[8] Thermal decomposition may produce toxic sulfur and carbon oxides.[5][9]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures safety from the point of generation to the final hand-off to environmental health and safety (EHS) personnel. All steps involving the handling of the chemical or its waste must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]

  • Body Protection: A fully buttoned laboratory coat.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This prevents dangerous reactions such as gas generation, heat production, or polymerization.

  • Primary Waste: Collect all solutions containing Ethyl 3-formylthiophene-2-carboxylate in a dedicated, properly labeled hazardous waste container.

  • Contaminated Solids: Any items that have come into direct contact with the compound (e.g., pipette tips, weighing papers, contaminated gloves, absorbent pads from a spill) must be collected separately as solid hazardous waste.[4]

The following diagram illustrates the critical decision-making process for waste segregation.

WasteSegregation start Waste Generation Point (Ethyl 3-formylthiophene-2-carboxylate) liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper towels) start->solid_waste container_liquid Collect in dedicated 'Halogenated/Sulfur-Containing Organic Liquid Waste' container liquid_waste->container_liquid Segregate from: - Acids/Bases - Oxidizers - Aqueous Waste container_solid Collect in dedicated 'Contaminated Solid Waste' bag/container solid_waste->container_solid Segregate from: - Sharps - Uncontaminated trash

Caption: Waste segregation decision flow.

Step 2: Containerization

The integrity of your waste containment is crucial for preventing leaks and ensuring safe transport.

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical, typically borosilicate glass or high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof screw cap.[4]

  • Do Not Overfill: Fill the container to no more than 90% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8] This minimizes the release of vapors into the laboratory atmosphere.

Step 3: Labeling

Clear and accurate labeling is non-negotiable. It provides essential safety information for everyone who may handle the container and is a strict regulatory requirement. Your institution's EHS department will provide specific labels, but they must include the following information:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "Ethyl 3-formylthiophene-2-carboxylate" .

  • An accurate estimation of the concentrations of all chemical constituents in the container.

  • The relevant hazard pictograms (e.g., irritant, health hazard, flammable).

  • The date accumulation started.

Step 4: Storage and Final Disposal

Temporary storage of hazardous waste in the laboratory must be done safely while awaiting pickup by trained professionals.

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Secondary Containment: Place the waste container within a secondary containment unit, such as a chemical-resistant tray or cabinet. This will contain any potential leaks or spills.

  • Arrange for Pickup: Once the container is full or you have completed the project, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4] Do not allow waste to accumulate for extended periods.

The overall workflow from generation to disposal is summarized in the diagram below.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal A 1. Hazard Assessment & PPE Selection B 2. Waste Segregation (Liquid vs. Solid) A->B C 3. Containerization (Proper, sealed container) B->C D 4. Labeling ('Hazardous Waste' + Contents) C->D E 5. Temporary Storage (SAA with Secondary Containment) D->E F 6. Schedule Waste Pickup (Contact EHS) E->F Hand-off G 7. Professional Transport & Final Disposal F->G

Caption: End-to-end disposal workflow.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of your research environment. The responsible management of chemical waste is a shared and vital responsibility for all scientific professionals.

References

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: Ethyl thiophene-2-carboxylate.
  • Chemcia Scientific. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Thiophenecarboxaldehyde.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Thiophene-2-carboxaldehyde.
  • Cayman Chemical. (2025, June 27). Safety Data Sheet: ethyl-2-amino-4-phenyl Thiophene-3-Carboxylate.
  • Apollo Scientific. (2023, August 3). Safety Data Sheet: Thiophene-2-carboxaldehyde.
  • BenchChem. (2025). Safe Disposal of 2-Nitrothiophene-3-carbaldehyde: A Procedural Guide.
  • Georganics. (n.d.). Safety Data Sheet: Benzo[b]thiophene-2-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Thiophene-2-carboxaldehyde.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Ethyl thiophene-2-glyoxylate.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: Ethyl thiophene-3-carboxylate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Thiophene-2-carboxylic acid.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet: 2,2':5',2''-Terthiophene-5-carboxaldehyde.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.

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A Comprehensive Guide to the Safe Handling of Ethyl 3-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-formylthiophene-2-carboxylate was not available at the time of this writing. The following guidance is based on a thorough analysis of safety data for structurally similar compounds, such as thiophene-2-carboxaldehyde and other thiophene derivatives. This guide should be used in conjunction with a site-specific risk assessment and all applicable institutional and regulatory safety protocols.

Understanding the Potential Hazards

Table 1: Probable Hazard Profile of Ethyl 3-formylthiophene-2-carboxylate

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Flammable LiquidsCategory 4Combustible liquid.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is critical when handling any chemical with unknown properties. The following recommendations are based on the potential hazards identified above.

Table 2: Personal Protective Equipment (PPE) for Handling Ethyl 3-formylthiophene-2-carboxylate

Protection TypeRecommended SpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Inspect gloves for integrity before each use.Prevents skin contact which can lead to irritation.
Body Protection A laboratory coat or chemical-resistant apron.[1]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Minimizes the risk of inhaling vapors that could cause respiratory irritation.
Operational Plan: From Receipt to Disposal

A systematic approach to handling Ethyl 3-formylthiophene-2-carboxylate will minimize the risk of exposure and accidents.

3.1. Engineering Controls

All handling of Ethyl 3-formylthiophene-2-carboxylate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before starting any work, ensure you are wearing the appropriate PPE as outlined in Table 2. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Aliquoting and Dispensing: If the chemical is a liquid, use a calibrated pipette or syringe to transfer the required amount. If it is a solid, use a spatula. Avoid creating dust or aerosols.

  • Reaction Setup: All reactions involving this chemical should be performed in a closed system or within the fume hood.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.

Diagram 1: Standard Operating Procedure Workflow

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_aliquot Aliquot/Dispense Chemical prep_workspace->handling_aliquot handling_reaction Perform Reaction in Closed System handling_aliquot->handling_reaction post_decontaminate Decontaminate Equipment & Workspace handling_reaction->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash

Caption: A stepwise workflow for the safe handling of Ethyl 3-formylthiophene-2-carboxylate.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[1]

Diagram 2: Emergency Response Protocol

Emergency_Response cluster_response Immediate Actions cluster_followup Follow-Up start Exposure or Spill Occurs action_skin Skin Contact: Flush with Water start->action_skin action_eye Eye Contact: Flush with Water start->action_eye action_inhalation Inhalation: Move to Fresh Air start->action_inhalation action_ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting start->action_ingestion action_spill Spill: Evacuate & Contain start->action_spill followup_medical Seek Medical Attention action_skin->followup_medical action_eye->followup_medical action_inhalation->followup_medical action_ingestion->followup_medical followup_report Report Incident action_spill->followup_report followup_medical->followup_report

Caption: A flowchart for immediate actions in case of an emergency involving Ethyl 3-formylthiophene-2-carboxylate.

Storage and Disposal

5.1. Storage

Store Ethyl 3-formylthiophene-2-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as some related compounds are air-sensitive.[4]

5.2. Disposal

All waste containing Ethyl 3-formylthiophene-2-carboxylate should be considered hazardous. Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1][4] Do not dispose of it down the drain.

By adhering to these safety guidelines, researchers can handle Ethyl 3-formylthiophene-2-carboxylate with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (2025, May 1).
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for Thiophene-2-carboxaldehyde.
  • Fisher Scientific. (2018, September 25).
  • Thermo Fisher Scientific. (2025, September 12).
  • Cayman Chemical. (2025, June 27).
  • Alfa Aesar. (2025, September 14). Safety Data Sheet for Thiophene-2-carboxaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.